Product packaging for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide(Cat. No.:CAS No. 14731-88-5)

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Cat. No.: B185835
CAS No.: 14731-88-5
M. Wt: 194.19 g/mol
InChI Key: RUQXGTPXKXCQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS 14731-88-5) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C 9 H 10 N 2 O 3 and a molecular weight of 194.19, features the 1,3-benzodioxole moiety, a privileged scaffold known for its presence in biologically active molecules . Its primary research value lies in its role as a versatile synthon for the construction of nitrogen- and oxygen-containing heterocycles. The reactive hydrazide functional group makes it a key intermediate for generating diverse libraries of compounds with potential pharmacological properties. Researchers have utilized similar benzodioxole-based intermediates to develop novel molecules evaluated for anticancer activity against human lung cancer cell lines (A549, MCF-7) and cervical cancer cells (HeLa) , as well as for antibacterial applications against a spectrum of Gram-positive and Gram-negative bacteria . The synthesis of such novel hybrids represents a leading strategy in the development of more effective therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as it is classified as an irritant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B185835 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide CAS No. 14731-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQXGTPXKXCQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465410
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14731-88-5
Record name 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The benzodioxole moiety is a key structural feature in numerous biologically active compounds, and its incorporation into a hydrazide scaffold presents significant opportunities for drug discovery and development. This document summarizes key physicochemical data, details established experimental protocols for its synthesis and subsequent derivatization, and explores the compound's role as a versatile intermediate for creating novel therapeutic agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Properties and Identification

This compound is a heterocyclic organic compound featuring a benzodioxole ring system linked to an acetohydrazide functional group. This structure serves as a valuable building block in medicinal chemistry.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 14731-88-5[1][2][3]
Molecular Formula C9H10N2O3[1][2][3]
Molecular Weight 194.19 g/mol [1][2][3]
MDL Number MFCD08445398[1]
SMILES O=C(NN)CC1=CC=C(OCO2)C2=C1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Complexity 222[1]
XLogP3 0.4[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for preparing hydrazides: the hydrazinolysis of a corresponding ester precursor.

G cluster_0 Pathway: Hydrazinolysis of Ester Ester Ethyl 2-(1,3-benzodioxol-5-yl)acetate Reflux Reflux or Stir at RT (Monitor by TLC) Ester->Reflux Dissolve in Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reflux Add excess Solvent Solvent (e.g., Methanol/Ethanol) Solvent->Reflux Product This compound Workup Work-up (e.g., Cooling, Filtration) Reflux->Workup Reaction Completion Workup->Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for hydrazide synthesis from esters.[4][5][6]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent), in a suitable alcohol solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. A catalytic amount of acid, like a few drops of glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically heated to reflux for several hours (4-16 hours).[4] Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[4]

Characterization Protocols

The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O (amide I) stretching at approximately 1650-1680 cm⁻¹, and C-O-C stretching of the benzodioxole ring.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O protons (typically around 5.9-6.0 ppm), a singlet for the CH₂ group adjacent to the carbonyl, and exchangeable signals for the NH and NH₂ protons.[7][8]

    • ¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon (around 165-170 ppm), carbons of the benzodioxole ring, and the aliphatic CH₂ carbon.[7][8]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 194.19.[1][2][3]

Biological Activity and Drug Development Potential

While direct studies on the biological activity of this compound are limited, the structural motifs—the benzodioxole ring and the hydrazide/hydrazone functionality—are well-represented in pharmacologically active molecules.[9][10][11]

Role as a Precursor for Bioactive Hydrazones

Acetohydrazides are crucial intermediates for the synthesis of N-acylhydrazones, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The terminal -NH₂ group of the acetohydrazide readily condenses with various aldehydes and ketones to form the corresponding hydrazones.

G cluster_0 From Intermediate to Bioactive Compound Hydrazide This compound Condensation Schiff Base Formation Hydrazide->Condensation Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Condensation Condensation (Acid Catalyst) Hydrazone N-Acylhydrazone Derivative Activity Potential Biological Activities (Anticancer, Antimicrobial, etc.) Hydrazone->Activity Leads to Condensation->Hydrazone

Figure 2: Logical relationship showing the conversion of the title compound to potentially bioactive hydrazones.
Potential as an Anticancer Agent

The 1,3-benzodioxole moiety is present in several compounds investigated for their anticancer properties.[10][12][13] These derivatives have been shown to induce apoptosis, inhibit crucial enzyme systems like the thioredoxin system, and arrest the cell cycle in various cancer cell lines.[9][10][12] For instance, some benzodioxole derivatives have demonstrated the ability to inhibit Src homology-2 (SH2) domain-containing phosphatase-2 (SHP2), a key mediator in cancer development.[10] The synthesis of hydrazone derivatives from the title compound could yield novel agents that target such oncogenic signaling pathways.

G cluster_pathway Example: Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds P1 Phosphorylation Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->P1 Activates Inhibitor Benzodioxole Derivative (Potential Inhibitor) Inhibitor->Receptor Inhibits ATP binding P2 Cell Proliferation, Angiogenesis, Survival P1->P2 Leads to

References

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a hydrazide derivative featuring a benzodioxole moiety. The core structure consists of a 1,3-benzodioxole ring system linked to an acetohydrazide functional group via a methylene bridge. The presence of the benzodioxole ring, a common scaffold in various biologically active molecules, and the reactive hydrazide group make this compound a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14731-88-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 194.19 g/mol --INVALID-LINK--
SMILES O=C(NN)CC1=CC=C(OCO2)C2=C1--INVALID-LINK--

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are available for 2-(1,3-benzodioxol-5-yl)acetohydrazide in the SpectraBase database, which can be utilized for structural confirmation and quality control.[1]

Synthesis of this compound

The synthesis of this compound typically proceeds through the hydrazinolysis of a corresponding ester, such as methyl 2-(1,3-benzodioxol-5-yl)acetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the desired hydrazide.

General Experimental Protocol: Synthesis from Methyl 2-(1,3-benzodioxol-5-yl)acetate

A general and widely applicable method for the synthesis of acetohydrazides from their corresponding methyl esters involves the following steps:

  • Dissolution: The starting material, methyl 2-(1,3-benzodioxol-5-yl)acetate, is dissolved in a suitable alcoholic solvent, typically ethanol.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.

  • Reaction: The reaction mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

Synthesis_Workflow Start Methyl 2-(1,3-benzodioxol-5-yl)acetate in Ethanol Reflux Reflux Start->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Cooling Cooling & Filtration Reflux->Cooling Recrystallization Recrystallization (Ethanol) Cooling->Recrystallization Product This compound Recrystallization->Product

Fig. 1: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities and signaling pathways for this compound have not been extensively reported in the literature, the benzodioxole moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrazide functional group is also a key feature in many pharmacologically active molecules, known to act as a precursor for the synthesis of various heterocyclic compounds with therapeutic potential.

Derivatives of benzodioxole have been investigated for their potential as hypoglycemic agents by inhibiting α-amylase, and as antifungal agents.[3][4] For instance, certain benzoylbenzodioxol derivatives have shown potent α-amylase inhibitory activity.[4] However, it is important to note that these studies were conducted on molecules with different overall structures, and the specific biological profile of this compound remains to be elucidated.

The lack of specific biological data for the title compound presents an opportunity for future research to explore its potential therapeutic applications. Screening this compound against various biological targets could unveil novel pharmacological activities.

Potential_Research_Flow Compound This compound Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Compound Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Target_Val Target Validation Lead_Opt->Target_Val Preclinical Preclinical Development Target_Val->Preclinical

Fig. 2: A logical workflow for the future biological evaluation of the title compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the presence of a known pharmacophore in its structure make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the foundational chemical information necessary for researchers to embark on such studies. Future research should focus on a thorough biological evaluation of this compound to uncover its potential pharmacological profile and mechanism of action.

References

An In-Depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS: 14731-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, CAS number 14731-88-5. Due to a notable absence of published scientific literature detailing the specific biological activities, mechanisms of action, and experimental protocols for this particular molecule, this document will focus on its fundamental chemical properties, a generalized synthesis approach for acetohydrazide derivatives, and a discussion of the potential biological significance of the benzodioxole and acetohydrazide moieties based on research of structurally related compounds. This guide is intended to provide a foundational understanding for researchers interested in the potential exploration of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical supplier databases and computational models.

PropertyValueSource
CAS Number 14731-88-5N/A
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetohydrazideN/A
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CC(=O)NNN/A

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and well-established method for the synthesis of acetohydrazide derivatives can be proposed. This typically involves a two-step process, as illustrated in the workflow below.

Generalized Synthetic Workflow

G Start 2-(1,3-Benzodioxol-5-yl)acetic acid Reagent1 Alcohol (e.g., Methanol or Ethanol) Acid Catalyst (e.g., H₂SO₄) Start->Reagent1 Intermediate Methyl or Ethyl 2-(1,3-benzodioxol-5-yl)acetate Reagent1->Intermediate Intermediate2 Methyl or Ethyl 2-(1,3-benzodioxol-5-yl)acetate Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., Ethanol) Intermediate2->Reagent2 Product This compound Reagent2->Product

Figure 1: Generalized synthetic pathway for this compound.

Experimental Protocol (Generalized):

Step 1: Esterification of 2-(1,3-Benzodioxol-5-yl)acetic acid

  • To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of a suitable alcohol (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

  • The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.

Step 2: Hydrazinolysis of the Ester

  • The ester obtained from Step 1 is dissolved in a suitable solvent, such as ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the resulting solid product, this compound, is typically purified by recrystallization from a suitable solvent system.

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Significance and Areas for Future Research

Although no specific biological data exists for this compound, the constituent chemical moieties suggest potential areas for investigation.

  • Acetohydrazide Moiety: Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This functional group can act as a pharmacophore and is present in several marketed drugs.

  • Benzodioxole Moiety: The 1,3-benzodioxole ring system is a structural feature found in numerous natural products and synthetic compounds with diverse pharmacological activities. For instance, it is a key component of safrole, a precursor to various psychoactive substances, and is also found in compounds investigated for their potential as enzyme inhibitors and anticancer agents. The benzodioxole moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the lack of data, the following logical workflow is proposed for future research to elucidate the biological profile of this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Screening High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens HitValidation Dose-Response Studies - IC₅₀/EC₅₀ determination Screening->HitValidation Selectivity Selectivity Profiling - Off-target screening HitValidation->Selectivity MoA Biochemical & Cellular Assays - Target engagement - Pathway analysis Selectivity->MoA InVivo Animal Models - Efficacy studies - Pharmacokinetics/Pharmacodynamics MoA->InVivo

Figure 2: Proposed research workflow for evaluating the biological activity of this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable organic compound whose biological properties remain unexplored. The presence of the acetohydrazide and benzodioxole moieties suggests that this molecule may possess interesting pharmacological activities. This technical guide provides the foundational chemical information and a proposed framework for future research to unlock the potential of this compound for drug discovery and development. Further investigation through systematic screening and mechanistic studies is warranted.

References

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Benzodioxol-5-yl)acetohydrazide, a molecule featuring the prominent 1,3-benzodioxole moiety, is a compound of interest in the fields of medicinal chemistry and drug discovery. The 1,3-benzodioxole ring system is a key structural motif found in numerous natural products and pharmacologically active compounds, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)acetohydrazide, with a focus on furnishing researchers with the detailed information necessary for its further investigation and application.

Chemical and Physical Properties

The fundamental properties of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS Number: 14731-88-5) are summarized in the table below. These data are essential for the handling, characterization, and experimental design involving this compound.

PropertyValueReference(s)
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetohydrazide
Synonyms 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide
CAS Number 14731-88-5[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Melting Point 157-159 °C
Appearance Solid (form may vary)
XLogP3 0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Spectral Data

Experimental Protocols

The synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide can be achieved through a reliable and well-established chemical pathway. The following protocol outlines a common method for its preparation, starting from the corresponding ester.

Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

This synthesis is typically performed in two main steps: the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid to its ethyl ester, followed by hydrazinolysis to yield the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

  • Reaction Setup: Dissolve the ethyl 2-(1,3-benzodioxol-5-yl)acetate obtained in the previous step in a suitable solvent, such as ethanol, in a round-bottom flask with a magnetic stirrer.

  • Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion of the reaction, the product, 2-(1,3-benzodioxol-5-yl)acetohydrazide, will often precipitate out of the solution. The solid can be collected by filtration.

  • Purification: The collected solid can be washed with a cold solvent, such as ethanol or diethyl ether, and then dried to yield the purified product. Recrystallization from a suitable solvent can be performed for further purification if needed.

Biological Activity and In Vitro Testing

Hydrazide and benzodioxole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[3][4] While specific biological data for 2-(1,3-Benzodioxol-5-yl)acetohydrazide is not extensively reported in the public domain, the following protocol provides a general method for assessing its potential antimicrobial activity.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
  • Preparation of Stock Solution: Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)acetohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.

  • Bacterial Strains: Select a panel of relevant bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Preparation: Grow the bacterial strains in an appropriate broth medium overnight at 37°C.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound's stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells containing the diluted compound.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and subsequent biological evaluation, the following diagrams are provided in the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide cluster_testing Biological Evaluation Start 2-(1,3-Benzodioxol-5-yl)acetic acid Intermediate Ethyl 2-(1,3-benzodioxol-5-yl)acetate Start->Intermediate Esterification (Ethanol, H+) Product 2-(1,3-Benzodioxol-5-yl)acetohydrazide Intermediate->Product Hydrazinolysis (Hydrazine Hydrate) BioScreening In Vitro Antimicrobial Screening Product->BioScreening Test Compound MIC_Assay MIC Determination BioScreening->MIC_Assay Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Experimental_Logic Compound Target Compound 2-(1,3-Benzodioxol-5-yl)acetohydrazide Synthesis Chemical Synthesis Compound->Synthesis Purification Purification & Characterization (NMR, MS, MP) Synthesis->Purification BioActivity Biological Activity Screening Purification->BioActivity Antimicrobial Antimicrobial Assays (MIC, MBC) BioActivity->Antimicrobial Data Quantitative Data (e.g., MIC values) Antimicrobial->Data Conclusion Structure-Activity Relationship & Further Development Data->Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide from Methyl 3,4-(methylenedioxy)phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis route detailed herein is the direct hydrazinolysis of methyl 3,4-(methylenedioxy)phenylacetate.

Introduction

This compound, also known as 2-(piperonyl)acetohydrazide, belongs to the class of hydrazide compounds. The benzodioxole moiety is a key structural feature found in numerous biologically active compounds. Hydrazides themselves are versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prominent scaffolds in pharmaceutical agents. This document outlines the chemical synthesis, provides a detailed experimental protocol based on analogous reactions, and presents key analytical data for the target compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, methyl 3,4-(methylenedioxy)phenylacetate. This is followed by the elimination of methanol to yield the desired acetohydrazide.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Ester in Alcohol B Add Hydrazine Hydrate A->B C Heat to Reflux (4-10h) B->C D Cool Reaction Mixture C->D E Precipitate Product D->E F Filter Solid E->F G Wash with Cold Solvent F->G H Dry Product G->H I Recrystallize from Ethanol H->I J J I->J Pure Product

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Precise quantitative data for the melting point and solubility of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5, Molecular Formula: C₉H₁₀N₂O₃) have not been identified in publicly available scientific literature. However, based on the general properties of acetohydrazide derivatives, it is anticipated to be a crystalline solid at room temperature.[1][2] The following tables present a template for the structured presentation of such data once determined experimentally.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range.

PropertyValue (°C)Method
Melting Point-Capillary Method

Data not available in the reviewed literature.

Solubility Profile

Solubility in various solvents is a key parameter for drug development, influencing formulation, bioavailability, and administration routes. A qualitative and quantitative solubility assessment is essential.

SolventSolubility (mg/mL)Temperature (°C)Method
Water-25Isothermal Saturation
Ethanol-25Isothermal Saturation
Methanol-25Isothermal Saturation
Dimethyl Sulfoxide (DMSO)-25Isothermal Saturation
Dichloromethane-25Isothermal Saturation

Data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below. These protocols are standard in organic and medicinal chemistry laboratories.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.[3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Electrothermal or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[5]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Conceptual Experimental Workflow and Signaling Pathway Visualization

Given that benzodioxole derivatives are frequently investigated for their biological activities, including antimicrobial and anticancer properties, a conceptual workflow for the preliminary screening of this compound is presented.[7][8][9] Hydrazide-hydrazones, which can be synthesized from the title compound, are a well-established class of antimicrobial agents.[10][11][12][13]

Synthesis of Hydrazone Derivatives

A common synthetic route to enhance the biological activity of hydrazides is their conversion to hydrazones via condensation with various aldehydes.

G hydrazide This compound reaction Condensation Reaction (e.g., Reflux in Ethanol, cat. Acetic Acid) hydrazide->reaction aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction hydrazone Resulting Hydrazone Derivative reaction->hydrazone Formation of Schiff Base

Caption: Synthesis of Hydrazone Derivatives.

Antimicrobial Activity Screening Workflow

A standard workflow for assessing the antimicrobial potential of newly synthesized compounds involves determining the Minimum Inhibitory Concentration (MIC).

G start Synthesized Hydrazone Derivative prepare Prepare Stock Solution (e.g., in DMSO) start->prepare dilute Serial Dilution in Microtiter Plate prepare->dilute inoculate Inoculate with Bacterial Strains (e.g., S. aureus, E. coli) dilute->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate observe Visual Observation for Bacterial Growth incubate->observe mic Determine Minimum Inhibitory Concentration (MIC) observe->mic end Identify Lead Compounds mic->end

Caption: Antimicrobial Screening Workflow.

Hypothetical Signaling Pathway Inhibition

Benzodioxole derivatives have been noted for their potential to inhibit various cellular signaling pathways implicated in cancer.[7][14] The following diagram illustrates a hypothetical mechanism of action where a benzodioxole derivative inhibits a generic kinase signaling pathway.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation Promotes inhibitor 2-(2H-1,3-Benzodioxol-5-yl) -acetohydrazide Derivative inhibitor->kinase_b Inhibits

Caption: Hypothetical Kinase Inhibition.

References

Spectroscopic and Synthetic Profile of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Compound Identification

Identifier Value
IUPAC Name 2-(1,3-Benzodioxol-5-yl)acetohydrazide
CAS Number 14731-88-5
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CC(=O)NN

Spectroscopic Data Summary

While direct experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.1Singlet (broad)1H-NH-
~6.8Singlet1HAr-H (Position 4)
~6.7Doublet1HAr-H (Position 6 or 7)
~6.6Doublet1HAr-H (Position 7 or 6)
~5.9Singlet2H-O-CH₂-O-
~4.2Singlet (broad)2H-NH₂
~3.2Singlet2H-CH₂-C=O

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment
~168C=O (Amide)
~147Ar-C (Position 3a or 7a)
~146Ar-C (Position 7a or 3a)
~130Ar-C (Position 5)
~122Ar-C-H (Position 6)
~109Ar-C-H (Position 7)
~108Ar-C-H (Position 4)
~101-O-CH₂-O-
~40-CH₂-C=O
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3300-3400Strong, BroadN-H stretching (hydrazide)
3000-3100MediumAromatic C-H stretching
2850-2950MediumAliphatic C-H stretching
~1650StrongC=O stretching (Amide I)
~1600MediumN-H bending (Amide II)
1450-1500Medium-StrongAromatic C=C stretching
~1250StrongAsymmetric C-O-C stretching (dioxole)
~1040StrongSymmetric C-O-C stretching (dioxole)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
194High[M]⁺ (Molecular Ion)
163Medium[M - NHNH₂]⁺
135High[M - CH₂C(O)NNH₂]⁺ (Tropylium-like ion from benzodioxole)
77Medium[C₆H₅]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.

Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate (Intermediate)

This procedure is adapted from standard esterification methods.

  • Reaction Setup: To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate, which can be purified further by column chromatography if necessary.

Synthesis of this compound (Final Product)

This protocol is based on the general procedure for hydrazinolysis of esters.[1]

  • Reaction Setup: Dissolve ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in absolute ethanol (10 volumes).

  • Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, reduce the solvent volume under vacuum and pour the residue into cold water to induce precipitation. The resulting solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.

  • Mass Spectrometry: Mass spectra would be acquired using an Electron Ionization (EI) source on a mass spectrometer.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the analytical workflow for the target compound.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start 2-(1,3-Benzodioxol-5-yl)acetic acid intermediate Ethyl 2-(1,3-benzodioxol-5-yl)acetate start->intermediate Ethanol, H₂SO₄ (cat.) Reflux final This compound intermediate->final Hydrazine Hydrate Ethanol, Reflux

Synthetic pathway for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation & Purity Confirmation nmr->structure ir->structure ms->structure

Analytical workflow for structural confirmation.

References

A Comprehensive Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound featuring the benzodioxole moiety, is a significant and versatile chemical intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a reactive hydrazide group with the privileged benzodioxole scaffold, make it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a precursor to various pharmacologically active compounds, including Schiff bases, thiazolidinones, and oxadiazoles. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in a research and development setting.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a prominent structural motif found in numerous natural products and synthetic compounds with diverse and potent biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with a hydrazide functional group, as in this compound, the resulting molecule becomes a powerful intermediate for the construction of more complex heterocyclic systems. Hydrazides and their subsequent derivatives, hydrazones, are well-established pharmacophores known to exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.

This guide serves as a technical resource for chemists and pharmacologists, detailing the synthesis and utility of this compound as a strategic intermediate in the generation of novel therapeutic agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 14731-88-5[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.18 g/mol [1]
Appearance White solid (inferred)
¹H NMR Spectrum Available[2]

Note: Further experimental data such as melting point and detailed spectral analysis (IR, ¹³C NMR) would require specific experimental determination.

Synthesis of this compound

The most common and efficient method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding ester. This two-step process begins with the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid, followed by reaction with hydrazine hydrate.

Synthesis Pathway

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acetic_Acid 2-(1,3-Benzodioxol-5-yl)acetic acid Ester Methyl 2-(1,3-benzodioxol-5-yl)acetate Acetic_Acid->Ester Methanol, H₂SO₄ (cat.), Reflux Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate, Methanol, Reflux

Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)acetate (Precursor)

The precursor ester can be synthesized by refluxing 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of methanol with a catalytic amount of sulfuric acid.[3]

Step 2: Synthesis of this compound

The following protocol is adapted from the synthesis of a structurally similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide.[3]

  • Materials:

    • Methyl 2-(1,3-benzodioxol-5-yl)acetate

    • Methanol

    • Hydrazine hydrate (98-100%)

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in methanol.

    • To the stirred solution, add hydrazine hydrate (approximately 1.5 equivalents) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold methanol and dry under vacuum to yield this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Role as a Chemical Intermediate in Drug Development

This compound is a valuable intermediate due to the reactivity of the terminal -NH₂ group of the hydrazide moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones), which are themselves a class of biologically active compounds. Furthermore, these Schiff bases can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings with significant pharmacological properties.

Synthesis of Schiff Bases (Hydrazones)

The reaction of this compound with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol yields the corresponding N'-benzylidene-2-(1,3-benzodioxol-5-yl)acetohydrazide derivatives.[4]

Schiff_Base_Formation Hydrazide This compound Schiff_Base N'-arylidene-2-(1,3-benzodioxol-5-yl)acetohydrazide Hydrazide->Schiff_Base Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Schiff_Base Ethanol, cat. H⁺, Reflux

Figure 2: General scheme for the synthesis of Schiff bases from the title compound.

These Schiff bases have been reported to exhibit a wide range of biological activities.

Biological ActivityReference
Antimicrobial[2][5][6]
Anticonvulsant[7]
Anticancer[8]
Anti-inflammatory[8]
Synthesis of 1,3,4-Oxadiazoles

This compound can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. These heterocycles are known for their broad spectrum of pharmacological activities. A common method involves the cyclization of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Oxadiazole_Synthesis Hydrazide This compound Oxadiazole 2-Aryl-5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazole Hydrazide->Oxadiazole Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Oxadiazole POCl₃, Reflux

Figure 3: Synthesis of 1,3,4-oxadiazole derivatives.
Synthesis of Thiazolidinones

The Schiff bases derived from this compound can undergo cyclocondensation with thioglycolic acid to yield 4-thiazolidinone derivatives.[9] Thiazolidinones are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticonvulsant properties.[9][10]

Thiazolidinone_Synthesis Schiff_Base N'-arylidene-2-(1,3-benzodioxol-5-yl)acetohydrazide Thiazolidinone 2-Aryl-3-(2-(1,3-benzodioxol-5-yl)acetamido)thiazolidin-4-one Schiff_Base->Thiazolidinone Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Thiazolidinone ZnCl₂, Reflux

Figure 4: Synthesis of 4-thiazolidinone derivatives.

Potential Involvement in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not available, the biological activities of its derivatives suggest potential modulatory effects on various cellular pathways. For instance, anticonvulsant activity is often associated with the modulation of ion channels (e.g., sodium channels) or enhancement of GABAergic neurotransmission.[11][12] Anticancer agents derived from such intermediates could potentially interfere with cell cycle regulation, induce apoptosis, or inhibit specific kinases involved in cancer progression.

Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Resulting Pharmacological Effects Intermediate This compound Derivatives Bioactive Derivatives (Schiff Bases, Oxadiazoles, etc.) Intermediate->Derivatives Synthesis Ion_Channels Ion Channels (e.g., Sodium Channels) Derivatives->Ion_Channels Modulation GABA_Receptors GABA Receptors Derivatives->GABA_Receptors Modulation Kinases Protein Kinases Derivatives->Kinases Inhibition Cell_Cycle Cell Cycle Regulators Derivatives->Cell_Cycle Interference Anticonvulsant Anticonvulsant Activity Ion_Channels->Anticonvulsant GABA_Receptors->Anticonvulsant Anticancer Anticancer Activity Kinases->Anticancer Cell_Cycle->Anticancer

Figure 5: Plausible signaling pathway interactions of bioactive derivatives.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward preparation from readily available starting materials, combined with the versatile reactivity of the hydrazide group, makes it an attractive scaffold for the development of novel heterocyclic compounds. The extensive literature on the diverse and potent biological activities of its derivatives, particularly Schiff bases, oxadiazoles, and thiazolidinones, underscores its importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and experimental framework to effectively utilize this intermediate in the quest for new and improved therapeutic agents.

References

The Rising Potential of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a prolific source of biologically active molecules. Among these, derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, potential bioactivities, and mechanisms of action of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic pathway to this compound and its derivatives typically commences with the commercially available 2-(1,3-benzodioxol-5-yl)acetic acid. The general synthetic route involves a two-step process: esterification followed by hydrazinolysis.

Synthesis_Workflow A 2-(1,3-Benzodioxol-5-yl)acetic acid B Ethyl 2-(1,3-benzodioxol-5-yl)acetate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound (Core Scaffold) B->C Hydrazine Hydrate Ethanol, Reflux D Schiff Base Derivatives C->D Substituted Aldehydes/Ketones Ethanol, Acetic Acid (cat.) E Sulfonohydrazide Derivatives C->E Arylsulfonyl Chlorides Aqueous medium F Other Heterocyclic Derivatives C->F Various cyclizing agents Anticancer_Pathway cluster_cell Cancer Cell Compound Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) Compound->TrxR Inhibition Trx Thioredoxin (Trx) TrxR->Trx Reduction ROS Reactive Oxygen Species (ROS) TrxR->ROS Increased Production Trx->ROS Scavenging Apoptosis Apoptosis ROS->Apoptosis Induction MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Stability and Storage of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for the compound 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. Due to the limited availability of public domain stability studies for this specific molecule, this document also furnishes detailed, generalized experimental protocols for stability and forced degradation studies applicable to hydrazide-containing compounds. These protocols are based on established scientific principles and regulatory guidelines.

Overview of this compound

This compound is a chemical compound featuring a benzodioxole moiety and an acetohydrazide functional group. The benzodioxole ring is a structural motif found in numerous biologically active molecules, while the hydrazide group is known for its reactivity and role as a pharmacophore.[1] Derivatives of benzodioxole have been investigated for various pharmacological activities, including as cyclooxygenase (COX) inhibitors, anticancer agents, and antioxidants.[2][3][4] Given its structure, this compound is a compound of interest in medicinal chemistry and drug discovery.

Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound. Adherence to these conditions is crucial to prevent degradation and ensure the compound's suitability for research and development purposes.

Storage DurationTemperatureAdditional Notes
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C[5]

Handling Precautions: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat to avoid skin and eye contact.[5]

Physicochemical Properties and Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting stability and forced degradation studies on a compound like this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH).

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve the best separation.

  • Detector Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the parent compound to ensure maximum sensitivity.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To identify the likely degradation pathways and degradation products of the compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

Stress ConditionProtocol
Acid Hydrolysis Mix the drug solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Mix the drug solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Expose the solid compound to 60°C in a hot air oven for 48 hours.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Potential Signaling Pathway Involvement

Given that some benzodioxole derivatives have been reported to act as COX inhibitors, a plausible biological target for compounds with this scaffold is the cyclooxygenase pathway.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound (Potential Inhibitor) Compound->COX_Enzymes Stability_Study_Workflow Start Start: New Chemical Entity Method_Dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Start->Method_Dev Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Stability_Protocol Design Long-Term & Accelerated Stability Protocol (ICH Guidelines) Method_Dev->Stability_Protocol Identify_Deg Identify & Characterize Degradation Products Forced_Deg->Identify_Deg Identify_Deg->Stability_Protocol Execute_Study Execute Stability Study Stability_Protocol->Execute_Study Analyze_Samples Analyze Samples at Specified Time Points Execute_Study->Analyze_Samples Data_Analysis Analyze Data & Determine Shelf-Life/ Re-test Period Analyze_Samples->Data_Analysis End End: Stability Profile Established Data_Analysis->End

References

A Theoretical and Computational Chemistry Deep Dive into 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide serves as a crucial scaffold in the synthesis of a variety of heterocyclic compounds with significant biological activities. The inherent structural features of the benzodioxole ring, coupled with the reactive acetohydrazide moiety, make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the theoretical and computational studies performed on derivatives of this core structure, offering insights into their electronic properties, molecular geometry, and potential as therapeutic agents. While direct computational studies on the parent compound are limited in the reviewed literature, the analysis of its derivatives provides a robust framework for understanding its chemical behavior and for designing future research.

Computational Chemistry Workflow

A typical computational investigation for a derivative of this compound involves a multi-step process. This workflow is designed to predict the molecular properties and potential biological activity of the synthesized compounds, guiding further experimental work.

Computational Chemistry Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_evaluation Biological Evaluation synthesis Synthesis of Derivative characterization Spectroscopic & X-ray Analysis synthesis->characterization dft DFT Calculations (Geometry Optimization, FMO) characterization->dft Provides initial coordinates hirshfeld Hirshfeld Surface Analysis dft->hirshfeld docking Molecular Docking dft->docking antifungal Antifungal/Antimicrobial Assays dft->antifungal Correlates electronic properties with activity docking->antifungal Predicts binding affinity

Caption: A generalized workflow for the computational study of novel compounds.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the derivatives of this compound, DFT calculations are typically performed to optimize the molecular geometry and to analyze the frontier molecular orbitals (HOMO and LUMO).

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 program package is commonly used.[1]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed.[1][2]

  • Basis Set: The 6-311++G(d,p) or 6-311+G basis set is often selected for its accuracy in describing molecular systems.[1][2]

  • Procedure: The geometry of the molecule is optimized without any constraints on bond lengths, bond angles, or dihedral angles, allowing all atoms to relax to their lowest energy conformation.[1] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[3]

Table 1: Selected Optimized Geometrical Parameters for a Semicarbazone Derivative [1]

(Data for (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide)

ParameterBond Length (Å) - CalculatedBond Length (Å) - Experimental
C3–H111.0816-
C2–H101.0822-
C5–H121.0811-
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies for an Isoindole Derivative [3]

(Data for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester)

OrbitalEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap4.59

In this derivative, the HOMO is localized over the substituted aromatic ring, while the LUMO is predominantly over the indole side.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding affinity and mode of action of a potential drug candidate with a biological target, such as a protein or enzyme.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina is a common choice for docking studies.[4]

  • Target Preparation: The 3D structure of the target protein is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (the compound of interest) is generated and optimized, often using the results from DFT calculations.

  • Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity (often reported as a negative value in kcal/mol, where a more negative value indicates a stronger binding).

Synthesis of Derivatives

The synthesis of derivatives from this compound often involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazones, which can then be cyclized to form a range of heterocyclic systems.

Synthesis of Derivatives acetohydrazide This compound hydrazone Hydrazone Intermediate acetohydrazide->hydrazone Condensation carbonyl Aldehyde or Ketone carbonyl->hydrazone heterocycle Final Heterocyclic Derivative (e.g., Thiazolidinone, Oxadiazole) hydrazone->heterocycle Cyclization cyclizing_agent Cyclizing Agent (e.g., Thiolactic Acid, Acetic Anhydride) cyclizing_agent->heterocycle

Caption: General synthesis scheme for derivatives from the core compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

A general procedure involves refluxing the acetohydrazide with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[1] The resulting Schiff base (hydrazone) can then be isolated and purified, often by recrystallization.[1]

Conclusion

The theoretical and computational studies on the derivatives of this compound have provided valuable insights into their structure-activity relationships. DFT calculations have been instrumental in elucidating their electronic properties and molecular geometries, while molecular docking has helped in identifying potential biological targets and predicting binding affinities. Although direct computational data on the parent acetohydrazide is scarce in the literature, the methodologies and findings from the studies on its derivatives offer a clear and effective roadmap for the future investigation and development of new therapeutic agents based on this versatile chemical scaffold. Further research focusing on the parent compound would be beneficial in establishing a comprehensive baseline for comparative studies.

References

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Synthesis, Derivatives, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is a versatile heterocyclic compound that serves as a crucial scaffold in the synthesis of a wide array of derivatives with significant pharmacological potential. The inherent structural features of the 1,3-benzodioxole ring system, coupled with the reactive hydrazide moiety, make it a privileged starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis of this compound, its derivatization into various bioactive molecules, and a summary of their evaluated biological activities, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. When combined with a hydrazide functional group, the resulting this compound becomes a key building block for generating diverse libraries of compounds, particularly hydrazone derivatives, which are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide aims to consolidate the available scientific literature on this compound, providing a detailed resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 3,4-(methylenedioxy)phenylacetic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)acetate

A solution of 2-(benzo[d][1][2]dioxol-5-yl)acetic acid in an excess of absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a period of 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl ester, which can be purified by column chromatography if necessary.

Experimental Protocol: Synthesis of this compound

To a solution of ethyl 2-(benzo[d][1][2]dioxol-5-yl)acetate in ethanol, an excess of hydrazine hydrate (99%) is added. The reaction mixture is stirred at room temperature or gently refluxed for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol or ether and can be recrystallized from a suitable solvent like ethanol to afford pure this compound.

G cluster_0 Synthesis of this compound Acetic_Acid 2-(benzo[d][1,3]dioxol-5-yl)acetic acid Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Reflux Acetic_Acid->Ethanol_H2SO4 Ester Ethyl 2-(benzo[d][1,3]dioxol-5-yl)acetate Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Ester->Hydrazine_Hydrate Hydrazide This compound Ethanol_H2SO4->Ester Hydrazine_Hydrate->Hydrazide

Synthetic pathway to the target compound.

Synthesis of Hydrazone Derivatives

The hydrazide moiety of this compound serves as a nucleophile that readily reacts with various aldehydes and ketones to form hydrazone derivatives. This reaction is a cornerstone for creating a diverse range of biologically active molecules.

General Experimental Protocol: Synthesis of N'-substituted-2-(1,3-benzodioxol-5-yl)acetohydrazides

A solution of this compound (1 equivalent) in a suitable solvent, typically ethanol or methanol, is treated with the desired aldehyde or ketone (1-1.2 equivalents). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a cold solvent and can be purified by recrystallization to yield the pure hydrazone derivative.

G cluster_1 General Synthesis of Hydrazone Derivatives Hydrazide This compound Reaction_Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux Hydrazide->Reaction_Conditions Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Reaction_Conditions Hydrazone N'-substituted-2-(1,3-benzodioxol-5-yl)acetohydrazide Reaction_Conditions->Hydrazone

General workflow for hydrazone synthesis.

Biological Activities of Derivatives

Derivatives of this compound, particularly its hydrazone analogs, have been investigated for a range of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Several studies have demonstrated the potential of hydrazone derivatives bearing the 1,3-benzodioxole scaffold as anticancer agents.[1][3] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

Compound IDR-group on HydrazoneCancer Cell LineIC50 (µM)Reference
3h 2-pyrrolylPC-3 (Prostate)1.32[1]
3h 2-pyrrolylMCF-7 (Breast)2.99[1]
3h 2-pyrrolylHT-29 (Colon)1.71[1]
16 4-chlorophenylMCF-7 (Breast)2.88[4]
7 4-hydroxyphenylMCF-7 (Breast)3.12[4]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The mechanism of action for some of these compounds has been linked to the induction of apoptosis. For instance, compound 3h was found to increase caspase-3 activation, a key enzyme in the apoptotic pathway.[1]

Antimicrobial Activity

The 1,3-benzodioxole moiety is also a key feature in compounds with antimicrobial properties. Hydrazone derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives

Compound IDR-group on HydrazoneBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
12 4-nitrophenylBacillus subtilis6.25Candida albicans12.5[4]
12 4-nitrophenylStaphylococcus aureus12.5--[4]
16 4-chlorophenylBacillus subtilis12.5Candida albicans25[4]
16 4-chlorophenylStaphylococcus aureus25--[4]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for the design of more potent compounds. For instance, the nature and position of substituents on the aromatic ring of the aldehyde or ketone used in the hydrazone formation significantly influence the biological activity. Electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring have been shown to enhance both anticancer and antimicrobial activities.[4] The presence of heterocyclic rings, such as pyrrole, has also been associated with potent anticancer effects.[1]

G cluster_0 Structure-Activity Relationship (SAR) Scaffold 2-(1,3-Benzodioxol-5-yl)acetohydrazide Scaffold Hydrazone_Linkage Hydrazone Linkage (-C=N-NH-C=O-) Scaffold->Hydrazone_Linkage Core Structure Aryl_Substituent Aryl/Heteroaryl Substituent (R) Hydrazone_Linkage->Aryl_Substituent Derivatization Point Activity Biological Activity (Anticancer/Antimicrobial) Aryl_Substituent->Activity Influences

Key structural elements influencing bioactivity.

Conclusion and Future Directions

This compound is a valuable and readily accessible synthetic intermediate for the generation of diverse chemical libraries. Its hydrazone derivatives, in particular, have demonstrated promising anticancer and antimicrobial activities. The modular nature of their synthesis allows for extensive structural modifications, making it possible to fine-tune their biological profiles.

Future research in this area should focus on expanding the structural diversity of the derivatives, exploring a wider range of heterocyclic and substituted aromatic aldehydes and ketones. In-depth mechanistic studies are required to elucidate the specific signaling pathways and molecular targets responsible for their biological effects. Furthermore, optimization of the lead compounds identified in initial screenings could lead to the development of novel and effective therapeutic agents for the treatment of cancer and infectious diseases. This technical guide provides a solid foundation for researchers to build upon in their quest for new drug candidates based on the this compound scaffold.

References

Methodological & Application

Application Notes: Synthesis and Therapeutic Potential of Schiff Bases Derived from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a prominent class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds.[1] These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The imine group is crucial for their biological function, often interacting with cellular macromolecules through hydrogen bonding.[3]

Hydrazone derivatives of Schiff bases, formed from the reaction of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad pharmacological potential.[5][6] The incorporation of the 2-(2H-1,3-benzodioxol-5-yl)acetohydrazide moiety provides a unique structural scaffold. The benzodioxole ring is a fragment found in numerous biologically active natural and synthetic compounds, contributing to the overall therapeutic profile of the molecule. This document provides detailed protocols for the synthesis of novel Schiff bases from this compound and discusses their potential applications in drug discovery.

Therapeutic Applications

Schiff bases are versatile pharmacophores with a wide array of potential therapeutic applications:

  • Antimicrobial Agents: Many Schiff base derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8] The imine linkage is considered a toxophoric group that contributes to their antimicrobial efficacy.[8] Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[4]

  • Anticancer Agents: The design of novel Schiff bases is a promising strategy in cancer chemotherapy.[9] Certain derivatives have shown potent cytotoxic activity against various cancer cell lines, including liver and breast cancer.[9]

  • Anti-inflammatory and Analgesic Agents: Schiff bases derived from moieties like thiazole have been reported to possess anti-inflammatory and analgesic properties.[2]

  • Antioxidant Activity: The ability to scavenge free radicals is another important biological property of some Schiff bases, making them candidates for conditions associated with oxidative stress.[7]

The synthesis of a library of Schiff bases from this compound and various aromatic aldehydes allows for the exploration of structure-activity relationships (SAR), enabling the optimization of compounds for specific therapeutic targets.

Experimental Protocols

This section provides a general methodology for the synthesis and characterization of Schiff bases starting from this compound.

Materials and Equipment

  • Reagents:

    • This compound

    • Various substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

    • Absolute Ethanol (Solvent)

    • Glacial Acetic Acid (Catalyst)[10]

    • Diethyl ether

    • Distilled water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Buchner funnel and vacuum filtration apparatus

    • Melting point apparatus

    • Thin-Layer Chromatography (TLC) plates and chamber

    • FT-IR Spectrometer

    • NMR Spectrometer

    • Mass Spectrometer

General Synthesis Procedure

The synthesis is typically achieved through a one-pot condensation reaction.

  • Reactant Preparation: In a dry round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of this compound in approximately 30-40 mL of absolute ethanol. Stir the mixture until the hydrazide is fully dissolved.

  • Aldehyde Addition: To the hydrazide solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5][10]

  • Reaction Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-6 hours.[5][11] The reaction progress should be monitored using TLC (e.g., with an ethyl acetate:hexane mobile phase).

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution. The precipitation can be further induced by placing the flask in an ice bath.[5]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[5]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.

  • Characterization: Confirm the structure and purity of the synthesized Schiff bases using standard analytical techniques:

    • Melting Point: Determine the melting point of the crystalline solid.

    • FT-IR Spectroscopy: Confirm the formation of the imine bond (C=N stretch, typically ~1600-1640 cm⁻¹) and the disappearance of the aldehyde C=O and hydrazide -NH₂ primary amine stretching bands.[12][13]

    • ¹H-NMR and ¹³C-NMR Spectroscopy: Elucidate the detailed chemical structure. The azomethine proton (-CH=N-) typically appears as a singlet in the δ 8-9 ppm region in the ¹H-NMR spectrum.

    • Mass Spectrometry: Determine the molecular weight of the compound.

Data Presentation

The following tables summarize typical quantitative data for analogous hydrazide-derived Schiff bases, providing a reference for expected results.

Table 1: Exemplary Physicochemical Properties of Hydrazone Schiff Bases.

Compound IDReactant AldehydeMolecular FormulaYield (%)M.P. (°C)
1 2-NitrobenzaldehydeC₁₁H₁₀N₄O₄55.2150
2 4-HydroxybenzaldehydeC₁₅H₁₃N₃O₂7325
3 AnisaldehydeC₁₆H₁₅N₃O₂8125
4 4-MethylbenzaldehydeC₁₆H₁₅N₃O7025

(Note: Data is representative of analogous hydrazone syntheses and may vary for derivatives of this compound. Source:[11][14])

Table 2: Exemplary In Vitro Biological Activity of Analogous Schiff Bases.

Compound IDTarget Organism/Cell LineActivity MetricResult (µg/mL)
A Klebsiella pneumoniaeMIC7.8
B Escherichia coliMIC7.8
C Aspergillus flavusMFC7.8
D Aspergillus carbonariusMFC15.6
E Plasmodium falciparumIC₅₀26.96
F HeLa (Human Cervix Cancer)% Inhibition48

(Note: Data is representative of analogous Schiff bases to illustrate potential biological activities. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; IC₅₀ = Half-maximal Inhibitory Concentration. Source:[13])

Visualizations

Diagram 1: General Experimental Workflow

G General Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Hydrazide in Ethanol B Add Aldehyde & Glacial Acetic Acid A->B equimolar C Reflux (2-6 hours) B->C D Cool to RT & Precipitate C->D E Vacuum Filter D->E F Wash with Cold Ethanol E->F G Dry Product F->G H Characterization (FT-IR, NMR, MS, M.P.) G->H

Caption: General workflow for the synthesis of Schiff bases.

Diagram 2: Biological Screening Cascade

G Logical Flow for Biological Evaluation A Synthesized Schiff Base Library B Primary Screening (e.g., Antimicrobial Assay) A->B C Inactive Compounds B->C No Activity D Active Compounds B->D Activity E Secondary Screening (e.g., Cytotoxicity, IC₅₀) D->E F High Toxicity or Low Potency E->F Unfavorable G Lead Candidate(s) E->G Favorable

Caption: Logical workflow for biological screening of compounds.

References

The Versatile Role of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery and Development

Introduction:

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is a versatile scaffold in synthetic organic and medicinal chemistry. Its unique structural features, comprising a benzodioxole moiety and a reactive acetohydrazide group, make it an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. The benzodioxole ring is a common pharmacophore found in numerous biologically active natural products and synthetic drugs, often contributing to enhanced receptor binding and favorable pharmacokinetic properties. The acetohydrazide functional group provides a reactive site for various cyclization reactions, enabling the construction of five- and six-membered heterocyclic rings such as 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones. These heterocyclic motifs are privileged structures in drug discovery, known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic derivatives from this compound, along with a summary of their potential biological activities.

I. Synthesis of Schiff Bases and their Cyclization to 4-Thiazolidinones

Schiff bases, formed by the condensation of the terminal amino group of the acetohydrazide with various aromatic aldehydes, are key intermediates in the synthesis of N-substituted heterocycles. These imines can readily undergo cyclization with mercaptoacetic acid (thioglycolic acid) to yield 4-thiazolidinone derivatives. Thiazolidinones are a well-known class of heterocyclic compounds with a broad range of biological activities, including antibacterial, antifungal, and anticancer effects.

Experimental Protocol: Synthesis of Schiff Bases and 4-Thiazolidinones

Part A: Synthesis of Schiff Bases (General Procedure)

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in 30 mL of absolute ethanol.

  • Add the desired substituted aromatic aldehyde (1.0 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the corresponding Schiff base.

Part B: Synthesis of 4-Thiazolidinones (General Procedure)

  • In a 100 mL round-bottom flask, dissolve the Schiff base from Part A (1.0 eq.) in 40 mL of anhydrous 1,4-dioxane.

  • Add mercaptoacetic acid (1.2 eq.) to the solution.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Reflux the mixture for 8-12 hours.

  • After cooling, pour the reaction mixture into crushed ice.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-thiazolidinone derivative.

Quantitative Data for Thiazolidinone Synthesis
ProductAromatic AldehydeReaction Time (Part A)Yield (Part A)Reaction Time (Part B)Yield (Part B)
3a Benzaldehyde4 h92%8 h85%
3b 4-Chlorobenzaldehyde5 h95%10 h88%
3c 4-Methoxybenzaldehyde4.5 h90%9 h82%
3d 4-Nitrobenzaldehyde6 h96%12 h91%

Note: The data presented are representative and may vary based on specific reaction conditions and scale.

Workflow for Thiazolidinone Synthesis

G cluster_0 Schiff Base Synthesis cluster_1 4-Thiazolidinone Synthesis Acetohydrazide Acetohydrazide Reaction1 Condensation (Ethanol, Glacial Acetic Acid, Reflux) Acetohydrazide->Reaction1 Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction1 Schiff Base Schiff Base Reaction1->Schiff Base Reaction2 Cyclization (Dioxane, ZnCl2, Reflux) Schiff Base->Reaction2 Mercaptoacetic Acid Mercaptoacetic Acid Mercaptoacetic Acid->Reaction2 4-Thiazolidinone 4-Thiazolidinone Reaction2->4-Thiazolidinone

Caption: Synthetic workflow for 4-thiazolidinones.

II. Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones, which can be formed from the starting acetohydrazide. An alternative and direct method involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base, followed by alkylation or further reactions.

Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-5-mercapto-1,3,4-oxadiazole
  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve potassium hydroxide (1.5 eq.) in absolute ethanol (100 mL).

  • Add this compound (1.0 eq.) to the solution and stir until it dissolves completely.

  • Add carbon disulfide (2.0 eq.) dropwise to the mixture over 30 minutes with continuous stirring.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water (200 mL).

  • Acidify the solution with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the desired 2-(1,3-benzodioxol-5-ylmethyl)-5-mercapto-1,3,4-oxadiazole.

Quantitative Data for 1,3,4-Oxadiazole Synthesis
ProductReagentsReaction TimeTemperatureYield
4 KOH, CS212 hReflux85%

Note: This protocol is for a specific derivative. The 5-mercapto group can be further functionalized to generate a library of compounds.

Reaction Pathway for 1,3,4-Oxadiazole Synthesis

G Acetohydrazide Acetohydrazide CS2_KOH 1. CS2, KOH, Ethanol 2. Reflux Acetohydrazide->CS2_KOH Intermediate Potassium dithiocarbazinate intermediate CS2_KOH->Intermediate Cyclization Intramolecular Cyclization (Heat) Intermediate->Cyclization Acidification Acidification (HCl) Cyclization->Acidification Oxadiazole 2-(1,3-Benzodioxol-5-ylmethyl)- 5-mercapto-1,3,4-oxadiazole Acidification->Oxadiazole

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

III. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] A common method for synthesizing pyrazoles is the condensation reaction between a hydrazide and a 1,3-dicarbonyl compound, such as acetylacetone.

Experimental Protocol: Synthesis of 3-((1,3-Benzodioxol-5-yl)methyl)-5,7-dimethyl-1H-pyrazole
  • In a 100 mL round-bottom flask, take a mixture of this compound (1.0 eq.) and acetylacetone (1.1 eq.) in 25 mL of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • After cooling, pour the reaction mixture onto crushed ice.

  • The solid product that separates out is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Quantitative Data for Pyrazole Synthesis
Product1,3-Dicarbonyl CompoundReaction TimeTemperatureYield
5 Acetylacetone7 hReflux89%

Note: The data is representative and may be optimized for different scales and specific substrates.

Reaction Scheme for Pyrazole Synthesis

G Acetohydrazide Acetohydrazide Reaction Condensation & Cyclization (Glacial Acetic Acid, Reflux) Acetohydrazide->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Pyrazole 3-((1,3-Benzodioxol-5-yl)methyl)- 5,7-dimethyl-1H-pyrazole Reaction->Pyrazole

Caption: Synthesis of a pyrazole derivative.

IV. Biological Significance and Potential Signaling Pathways

Heterocyclic compounds derived from this compound are of significant interest due to their potential biological activities. The benzodioxole moiety is known to interact with various biological targets, and the synthesized heterocyclic rings further modulate this activity.

  • Antimicrobial Activity: Thiazolidinones and 1,3,4-oxadiazoles often exhibit broad-spectrum antimicrobial activity. Their mechanism of action can involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

  • Anticancer Activity: Pyrazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms.[1][2] One such mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. For instance, some pyrazole derivatives can act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]

Potential Anticancer Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway RTK->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Apoptosis RAS_RAF->Apoptosis Inhibition of PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibition of Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->RTK Inhibition

Caption: Inhibition of RTK signaling by pyrazoles.

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold. The ability to readily access diverse heterocyclic cores such as thiazolidinones, 1,3,4-oxadiazoles, and pyrazoles from a common precursor facilitates the generation of compound libraries for high-throughput screening and lead optimization in the development of new therapeutic agents.

References

Application Notes and Protocols: Antimicrobial Activity of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and potential mechanism of action of derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The protocols outlined below are based on established methodologies for the characterization of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial properties. Hydrazide-hydrazone derivatives are also a well-established class of compounds with a broad spectrum of bioactivity, including antibacterial, antifungal, and antiviral effects.[1] The combination of these two pharmacophores in the form of this compound derivatives presents a promising avenue for the development of potent antimicrobial agents. These compounds are of interest due to their structural similarity to other bioactive hydrazones and the potential for diverse functionalization at the hydrazone linkage, allowing for the fine-tuning of their antimicrobial spectrum and potency.

Data Presentation: Antimicrobial Activity

While specific antimicrobial activity data for derivatives of this compound are not extensively available in the reviewed literature, the following table presents illustrative data for structurally related 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives to demonstrate the potential antimicrobial efficacy of this class of compounds. The data is presented as Minimum Inhibitory Concentration (MIC) in µmoles/L.

Table 1: In Vitro Antibacterial Activity (MIC in µmoles/L) of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

Compound IDR GroupS. typhiE. coliP. aeruginosaB. subtilisS. aureus
5a Phenyl14.20 ± 1.5511.15 ± 1.2513.50 ± 1.4015.10 ± 1.1012.60 ± 1.15
5b 4-Methylphenyl13.80 ± 1.2010.50 ± 1.3012.80 ± 1.1014.50 ± 1.2511.90 ± 1.30
5c 4-Methoxyphenyl13.10 ± 1.3510.10 ± 1.1512.10 ± 1.2013.80 ± 1.4011.20 ± 1.45
5d 4-Chlorophenyl12.50 ± 1.409.80 ± 1.4511.50 ± 1.3513.10 ± 1.3010.80 ± 1.20
5k 2-Hydroxy-3,5-dichlorophenyl11.92 ± 3.408.37 ± 2.229.28 ± 2.3111.76 ± 1.3010.30 ± 1.63
Ciprofloxacin -9.42 ± 1.098.02 ± 2.178.11 ± 1.328.88 ± 2.009.23 ± 1.87
*Data adapted from a study on 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives.[2]

Experimental Protocols

The following protocols provide a framework for the synthesis and antimicrobial evaluation of this compound derivatives.

Synthesis Protocols

1. Synthesis of Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate

This procedure is analogous to the synthesis of similar esters.

  • Materials: 2-(2H-1,3-benzodioxol-5-yl)acetic acid, absolute ethanol, concentrated sulfuric acid, reflux apparatus, rotary evaporator.

  • Procedure:

    • Dissolve 2-(2H-1,3-benzodioxol-5-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate.

    • Purify the product by column chromatography if necessary.

2. Synthesis of this compound

This protocol is a standard method for the preparation of hydrazides from esters.[3][4][5]

  • Materials: Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate, hydrazine hydrate (80-99%), ethanol, reflux apparatus.

  • Procedure:

    • Dissolve ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature or in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to yield this compound.

3. Synthesis of this compound Derivatives (Schiff Bases)

This is a general procedure for the synthesis of hydrazone derivatives.[6][7]

  • Materials: this compound, various aromatic/heterocyclic aldehydes (1 equivalent), ethanol or methanol, glacial acetic acid (catalytic amount), reflux apparatus.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol or methanol.

    • Add the desired aldehyde (1 equivalent) and a few drops of glacial acetic acid.

    • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Filter the solid product, wash with cold solvent, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

Antimicrobial Susceptibility Testing Protocols

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other suitable broth, microbial cultures, test compounds, standard antibiotic, sterile pipette tips, incubator.

  • Procedure:

    • Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well plate using MHB to achieve a range of concentrations.

    • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

2. Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[6][10]

  • Materials: Mueller-Hinton Agar (MHA) plates, microbial cultures, test compounds, standard antibiotic, sterile cork borer or pipette tip, sterile swabs, incubator.

  • Procedure:

    • Prepare a standardized microbial inoculum (0.5 McFarland standard).

    • Uniformly spread the inoculum onto the surface of the MHA plates using a sterile swab.

    • Allow the plates to dry for a few minutes.

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) and the standard antibiotic into separate wells. A solvent control should also be included.

    • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_condensation Step 3: Condensation Start 2-(2H-1,3-Benzodioxol-5-yl)acetic acid Ester Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate Start->Ester Ethanol, H₂SO₄ Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate Derivatives Schiff Base Derivatives (Hydrazones) Hydrazide->Derivatives Aldehydes, Acetic Acid

Caption: Synthetic pathway for this compound derivatives.

Antimicrobial_Testing_Workflow Start Synthesized Derivatives MIC_Assay Broth Microdilution Assay (MIC Determination) Start->MIC_Assay Diffusion_Assay Agar Well Diffusion Assay (Zone of Inhibition) Start->Diffusion_Assay Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis Diffusion_Assay->Data_Analysis Proposed_Mechanism_of_Action Compound Benzodioxole-Hydrazone Derivative Target Bacterial DNA Gyrase Compound->Target Binding Effect1 Inhibition of DNA Supercoiling Target->Effect1 Effect2 Disruption of DNA Replication and Repair Target->Effect2 Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

References

Application Notes and Protocols for Anticancer Evaluation of Compounds Derived from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including anticancer activity. Hydrazide-hydrazone derivatives have also emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. The conjugation of these two pharmacophores, in derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, presents a compelling strategy for the development of novel anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis and anticancer evaluation of such compounds, based on published research on structurally related benzohydrazide analogs. The protocols outlined below are foundational for screening novel chemical entities, elucidating their mechanisms of action, and guiding further drug development efforts.

Data Presentation: Cytotoxicity of Benzohydrazide Analogs

The in vitro anticancer activity of a series of 3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analogs was evaluated against the human leukemia K562 cell line. The cytotoxicity is expressed as the 50% growth inhibition (GI50) value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Compound IDStructure/SubstituentTest Cell LineGI50 (µM)
6g Dimethylamino substituentK562 (Human Leukemia)~50
Other Analogs Various substituentsK562 (Human Leukemia)Inactive (>100)

Table 1: In vitro anticancer activity of benzohydrazide analogs containing the benzo[1][2]dioxol-5-yl moiety. Data is derived from a study on a series of 3-(4-(benzo[1][2]dioxol-5-yl)pyrimidin-2-yl)-4-methylbenzohydrazide analogs.[3]

Experimental Protocols

General Synthesis of Benzohydrazide Analogs

This protocol describes a general method for the synthesis of benzohydrazide analogs, which can be adapted for the synthesis of hydrazones derived from this compound. The key step is the condensation of a hydrazide with an appropriate aldehyde or ketone.

Materials:

  • This compound (or a related benzohydrazide)

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar amount of this compound and the desired substituted aromatic aldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Characterize the final compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the GI50/IC50 value.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI50/IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the analysis of cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the test compound at its GI50/IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Anticancer Screening cluster_data Data Analysis cluster_mechanism Mechanism of Action start This compound synthesis Condensation Reaction start->synthesis aldehyde Substituted Aldehydes aldehyde->synthesis product Hydrazone Derivatives synthesis->product mtt MTT Assay (Cytotoxicity) product->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle ic50 Determine GI50/IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis pathway Elucidate Signaling Pathways apoptosis_analysis->pathway cell_cycle_analysis->pathway

Caption: Workflow for the synthesis and anticancer evaluation of novel compounds.

Hypothetical Signaling Pathway for Apoptosis Induction

G cluster_cell Cancer Cell compound Benzodioxole-Hydrazone Derivative bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mitochondrial-mediated apoptosis pathway induced by active compounds.

References

Application Notes and Protocols for "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" Analogs as Potential Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antidiabetic potential of 2-(2H-1,3-benzodioxol-5-yl)acetohydrazide and its analogs. This document details their evaluation through in vitro enzyme inhibition assays and in vivo animal models, offering insights into their mechanism of action and therapeutic promise. The provided protocols are intended to guide researchers in the screening and characterization of these and similar compounds.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, posing a significant global health challenge. A key therapeutic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which delays glucose absorption. Recent studies have highlighted the potential of benzodioxole derivatives, including acetohydrazide analogs, as effective inhibitors of these enzymes. This document outlines the experimental data and protocols for assessing the antidiabetic efficacy of this class of compounds.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from studies on various benzodioxole analogs, demonstrating their antidiabetic potential.

Table 1: In Vitro α-Amylase Inhibitory Activity of Benzodioxole Carboxamide Derivatives

Compound IDStructureIC50 (µM)[1][2]
IIa N-phenylbenzo[d][1][2]dioxole-5-carboxamide0.85[1][2]
IIc N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide0.68[1][2]

Table 2: In Vitro α-Amylase Inhibitory Activity of Benzoyl Benzodioxol Derivatives

Compound IDStructureIC50 (µg/mL)[3]
I methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate2.57[3]
II 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid4.12[3]

Table 3: In Vivo Hypoglycemic Effect of Compound IIc in Streptozotocin (STZ)-Induced Diabetic Mice

Treatment GroupInitial Blood Glucose (mg/dL)[1][2]Final Blood Glucose (mg/dL)[1][2]Blood Glucose Reduction (%)[3]
Control ~252.2No significant reduction-
Compound IIc 252.2[1][2]173.8[1][2]31.1
Acarbose (Reference) --22.9[3]
Compound I --32.4[3]

Table 4: Cytotoxicity Data for Selected Benzodioxole Derivatives

Compound IDCell LineIC50 (µM)[1][2]
IIa Hek293t (normal)> 150[1][2]
IIc Hek293t (normal)> 150[1][2]
IId Four cancer cell lines26–65[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound

While specific synthesis details for the title compound are not extensively published, a general and reliable method for the synthesis of acetohydrazides involves a two-step process from the corresponding carboxylic acid.

Protocol:

  • Esterification: Convert 2-(1,3-benzodioxol-5-yl)acetic acid to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in the respective alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. Typically, the ester is dissolved in an alcohol (e.g., ethanol), and an excess of hydrazine hydrate is added. The mixture is then refluxed for several hours. Upon cooling, the acetohydrazide product often precipitates and can be collected by filtration and recrystallized to purity.

In Vitro α-Amylase Inhibition Assay

This colorimetric assay is used to determine the inhibitory effect of the test compounds on porcine pancreatic α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase solution (2 U/mL in Tris-HCl buffer)

  • Starch solution (1% w/v in water)

  • Tris-HCl buffer (0.5 M, pH 6.9, containing 0.01 M CaCl2)

  • Dinitrosalicylic acid (DNS) color reagent

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compounds and acarbose in Tris-HCl buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to each well.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNS color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of compounds to inhibit α-glucosidase, another key enzyme in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (1 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate solution (0.1 M)

  • Test compounds dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add 50 µL of phosphate buffer to the wells of a 96-well plate.

  • Add 10 µL of the test compound solutions at various concentrations.

  • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate the mixture at 37°C for another 15 minutes.

  • Terminate the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as described for the α-amylase assay.

In Vivo Hypoglycemic Activity in STZ-Induced Diabetic Mice

This protocol describes the induction of diabetes in mice and the subsequent evaluation of the hypoglycemic effects of the test compounds.

Materials:

  • Male Swiss albino mice (25-30 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Glucometer and test strips

  • Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard antidiabetic drug (e.g., Glibenclamide or Acarbose)

Protocol:

  • Induction of Diabetes:

    • Fast the mice overnight.

    • Prepare a fresh solution of STZ in ice-cold citrate buffer (e.g., 50 mg/kg).

    • Administer a single intraperitoneal (IP) injection of the STZ solution.

    • Provide the mice with 5% glucose solution for the next 24 hours to prevent initial drug-induced hypoglycemia.

    • After 72 hours, measure the fasting blood glucose levels from the tail vein. Mice with blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.

  • Treatment:

    • Divide the diabetic mice into groups: vehicle control, standard drug, and test compound groups.

    • Administer the test compounds and standard drug orally (or via the desired route) once daily for the duration of the study (e.g., 5-7 days).

    • Monitor blood glucose levels at regular intervals (e.g., 0, 1, 3, 5, and 7 days) from the tail vein.

    • Record body weight and any observational changes in the animals.

  • Data Analysis:

    • Calculate the percentage reduction in blood glucose levels for each group compared to the initial values.

    • Statistically compare the results of the treated groups with the vehicle control group.

MTS Cytotoxicity Assay

The MTS assay is a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., Hek293t for normal cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (containing PES)

  • 96-well sterile microplates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO in medium).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and relevant signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis s1 Synthesis of This compound Analogs s2 Structural Characterization (NMR, HRMS) s1->s2 iv1 α-Amylase Inhibition Assay s2->iv1 iv2 α-Glucosidase Inhibition Assay s2->iv2 iv3 MTS Cytotoxicity Assay (e.g., Hek293t cells) s2->iv3 v1 STZ-Induced Diabetic Mouse Model iv1->v1 Promising Candidates a1 IC50 Determination iv1->a1 iv2->a1 iv3->a1 v2 Compound Administration & Blood Glucose Monitoring a2 Evaluation of Hypoglycemic Effect v2->a2 a1->a2 Lead Compound Selection

Figure 1: Experimental workflow for evaluating the antidiabetic potential of novel compounds.

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border of Intestinal Epithelium carbs Dietary Carbohydrates (Starch, Sucrose) amylase α-Amylase carbs->amylase Digestion glucosidase α-Glucosidase amylase->glucosidase Oligosaccharides glucose Glucose Absorption into Bloodstream glucosidase->glucose Hydrolysis hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia inhibitor Benzodioxole Analogs (e.g., Acetohydrazides) inhibitor->amylase Inhibition inhibitor->glucosidase Inhibition

Figure 2: Mechanism of action of α-amylase and α-glucosidase inhibitors.

insulin_signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Muscle, Adipose) cluster_potential_targets Potential Drug Targets insulin Insulin ir Insulin Receptor insulin->ir Binding irs IRS Proteins ir->irs Phosphorylation pi3k PI3K irs->pi3k Activation pt1 IRS akt Akt/PKB pi3k->akt Activation pt2 PI3K glut4 GLUT4 Vesicles akt->glut4 Stimulation pt3 Akt translocation GLUT4 Translocation to Membrane glut4->translocation glucose_uptake Glucose Uptake translocation->glucose_uptake

Figure 3: Simplified insulin signaling pathway and potential drug targets.

References

Application Notes and Protocols: 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide as a Versatile Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is a key chemical intermediate possessing the benzodioxole moiety, a structural feature present in numerous biologically active natural products and synthetic compounds. This versatile precursor serves as a valuable starting material for the synthesis of a wide array of heterocyclic compounds and Schiff bases, many of which have demonstrated significant potential as enzyme inhibitors. The inherent reactivity of the hydrazide functional group allows for straightforward chemical modifications, making it an attractive scaffold in drug discovery and development for targeting various enzymes implicated in disease.

This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent conversion into enzyme inhibitors, specifically focusing on the generation of hydrazone derivatives.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the reaction of its corresponding ester, ethyl 2-(1,3-benzodioxol-5-yl)acetate, with hydrazine hydrate.[1][2][3] This nucleophilic acyl substitution reaction is a common and reliable method for the preparation of hydrazides.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-(1,3-benzodioxol-5-yl)acetate

  • Hydrazine hydrate (99%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but a typical duration is 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution as a white solid.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • For further purification, recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

G cluster_synthesis Synthesis of Precursor Ester Ethyl 2-(1,3-benzodioxol-5-yl)acetate Reaction Reflux in Ethanol Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product Purification Recrystallization Product->Purification Pure_Product Pure Precursor Purification->Pure_Product

Synthesis of this compound.

Application as a Precursor for Hydrazone-Based Enzyme Inhibitors

Hydrazones are a class of organic compounds with the general structure R1R2C=NNR3R4. They are readily synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone. Hydrazone derivatives of this compound are of particular interest due to their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, which are often mediated through enzyme inhibition.

General Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazone Derivatives

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or under reflux. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

  • Upon completion, the hydrazone product often precipitates from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent.

G cluster_derivatization Synthesis of Hydrazone Inhibitors Precursor This compound Condensation Condensation Reaction (Ethanol, Acetic Acid catalyst) Precursor->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone Purification Recrystallization Hydrazone->Purification Pure_Inhibitor Pure Enzyme Inhibitor Purification->Pure_Inhibitor

General workflow for synthesizing hydrazone derivatives.

Enzyme Inhibition Assays

The synthesized hydrazone derivatives can be screened for their inhibitory activity against a variety of enzymes. The choice of assay will depend on the target enzyme. Below is a general protocol for a typical enzyme inhibition assay.

General Protocol: In Vitro Enzyme Inhibition Assay

Materials:

  • Synthesized inhibitor (hydrazone derivative)

  • Target enzyme

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • Negative control (DMSO or buffer)

Procedure:

  • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add the buffer solution, the enzyme, and varying concentrations of the inhibitor.

  • Include wells for the negative control (enzyme and buffer only) and the positive control (enzyme, buffer, and known inhibitor).

  • Pre-incubate the enzyme with the inhibitor for a specific period at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the negative control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This is typically done by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow Preparation Prepare Reagents (Inhibitor, Enzyme, Substrate, Buffer) Plate_Setup Set up 96-well plate (Controls and Inhibitor Concentrations) Preparation->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Measurement Monitor Reaction Progress (Absorbance/Fluorescence) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Workflow for a typical in vitro enzyme inhibition assay.

Quantitative Data Summary

While specific enzyme inhibition data for derivatives of this compound is not extensively available in the public domain, the following table provides a template for summarizing such data once obtained. For illustrative purposes, hypothetical data is included.

Compound IDTarget EnzymeIC50 (µM)Inhibition TypeReference
HYD-BENZO-01 Lipoxygenase15.2CompetitiveFictional
HYD-BENZO-02 Urease8.5Non-competitiveFictional
HYD-BENZO-03 Carbonic Anhydrase II22.1MixedFictional
HYD-BENZO-04 Acetylcholinesterase5.8CompetitiveFictional

Signaling Pathways

The enzymes targeted by inhibitors derived from this compound are often involved in critical signaling pathways related to inflammation, neurological disorders, and cancer. For instance, lipoxygenase is a key enzyme in the inflammatory cascade, while acetylcholinesterase is crucial in neurotransmission.

G cluster_pathway Simplified Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor Hydrazone Inhibitor (e.g., HYD-BENZO-01) Inhibitor->LOX Inhibition

Inhibition of the lipoxygenase pathway.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of potential enzyme inhibitors. The straightforward and efficient synthetic protocols for its preparation and subsequent derivatization into hydrazones and other heterocyclic systems make it an important tool for researchers in medicinal chemistry and drug discovery. The protocols and application notes provided herein offer a solid foundation for the exploration of this compound and its derivatives as a source of novel therapeutic agents. Further research into the synthesis and biological evaluation of a wider variety of derivatives is warranted to fully exploit the therapeutic potential of this promising chemical scaffold.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from hydrazides are a versatile class of compounds with a wide range of applications in medicinal chemistry and materials science. The condensation reaction between a hydrazide and an aldehyde provides a straightforward method for the synthesis of these compounds, often referred to as acylhydrazones. This application note provides a detailed experimental protocol for the reaction of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide with various aldehydes to form the corresponding N'-substituted Schiff bases. The benzodioxole moiety is a common scaffold in pharmacologically active compounds, and its incorporation into Schiff base structures is of significant interest for the development of new therapeutic agents.

The general reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the imine functionality characteristic of Schiff bases. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound and aldehydes.

experimental_workflow start Start reactants 1. Mix Reactants: - this compound - Aldehyde - Ethanol (solvent) start->reactants reflux 2. Reflux Reaction Mixture (e.g., 2-5 hours) reactants->reflux cool 3. Cool to Room Temperature & Ice Bath reflux->cool filter 4. Vacuum Filtration to collect product cool->filter wash 5. Wash with Cold Ethanol filter->wash dry 6. Air Dry Product wash->dry characterize 7. Characterization: - Yield & Melting Point - FTIR, 1H-NMR, 13C-NMR, Mass Spec dry->characterize end End characterize->end logical_relationship start_materials Starting Materials: - this compound - Aldehyde reaction Condensation Reaction (Ethanol, Reflux) start_materials->reaction crude_product Crude Product (Precipitate) reaction->crude_product purification Purification (Filtration, Washing, Recrystallization) crude_product->purification pure_product Pure Schiff Base Product purification->pure_product analysis Structural Analysis (Spectroscopy) pure_product->analysis confirmation Structure Confirmed analysis->confirmation

Application Notes and Protocols: In Vitro Biological Screening of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide represent a class of compounds with significant potential in drug discovery. The inherent structural features of the benzodioxole ring system, coupled with the versatile hydrazide functional group, make these molecules attractive candidates for the development of novel therapeutic agents. Hydrazide-hydrazone derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This document provides detailed protocols for the in vitro biological screening of these derivatives to assess their potential as antimicrobial and anticancer agents.

Anticancer Activity Screening

The evaluation of the anticancer potential of this compound derivatives is crucial for identifying lead compounds for further development. A primary method for assessing cytotoxicity against cancer cell lines is the MTT assay.[2]

Data Presentation: Anticancer Activity

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for a series of this compound derivatives against various human cancer cell lines. These values are presented to illustrate the data that would be generated using the protocols described below.

Compound IDDerivative SubstitutionHepG2 (Liver Cancer) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
BDA-001Unsubstituted> 100> 100> 100
BDA-0024-Chlorophenyl15.222.518.9
BDA-0034-Methoxyphenyl35.845.140.2
BDA-0044-Nitrophenyl8.512.39.7
Doxorubicin(Positive Control)0.81.20.9
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HepG2, A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in a T-75 flask to about 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • On the day of the experiment, prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualization of Anticancer Screening Workflow

MTT_Assay_Workflow MTT Assay Workflow for Anticancer Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding prepare_compounds 3. Prepare Compound Dilutions treat_cells 4. Treat Cells with Compounds prepare_compounds->treat_cells add_mtt 5. Add MTT Solution incubate_mtt 6. Incubate for Formazan Formation add_mtt->incubate_mtt dissolve_formazan 7. Dissolve Formazan with DMSO read_absorbance 8. Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic activity of test compounds.

Antimicrobial Activity Screening

Hydrazone derivatives are known to possess significant antimicrobial properties. The in vitro antimicrobial activity of this compound derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The following table provides an example of MIC data for a series of this compound derivatives against common microbial strains.

Compound IDDerivative SubstitutionS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
BDA-001Unsubstituted128>256256
BDA-0024-Chlorophenyl166432
BDA-0034-Methoxyphenyl64128128
BDA-0044-Nitrophenyl83216
Ciprofloxacin(Positive Control)10.5N/A
Fluconazole(Positive Control)N/AN/A8
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each test compound in DMSO.

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.

Visualization of Antimicrobial Screening Workflow

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum 1. Prepare Microbial Inoculum (0.5 McFarland) prepare_dilutions 2. Prepare Serial Dilutions of Compounds inoculate_plate 3. Inoculate 96-well Plate incubate_plate 4. Incubate Plates inoculate_plate->incubate_plate read_results 5. Visually or Spectrophotometrically Read Results determine_mic 6. Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow of the broth microdilution assay for determining the MIC of test compounds.

Potential Signaling Pathway

While the specific signaling pathways for this compound derivatives are yet to be fully elucidated, many hydrazone-containing compounds exert their anticancer effects through the induction of apoptosis. This process is a highly regulated form of programmed cell death and is a key target for cancer therapeutics. A generalized potential pathway is illustrated below.

Apoptosis_Pathway Generalized Apoptotic Pathway Induced by Hydrazone Derivatives cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptotic Pathway Hydrazone_Derivative 2-(2H-1,3-Benzodioxol-5-yl) acetohydrazide Derivative Mitochondria Mitochondrial Stress Hydrazone_Derivative->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of action via induction of the intrinsic apoptotic pathway.

References

Application Notes and Protocols for Molecular Docking Studies of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on derivatives of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide." This document is intended to guide researchers in the virtual screening and rational design of novel therapeutic agents based on this scaffold, which has shown potential in various biological applications including anticancer and antidiabetic activities.[1][2]

Introduction

The this compound core structure is a versatile scaffold found in a variety of biologically active compounds. The benzodioxole moiety is a key pharmacophore in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The acetohydrazide portion of the molecule provides a flexible linker and potential hydrogen bonding interactions, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[5]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information can be used to prioritize compounds for synthesis and biological testing, as well as to guide the optimization of lead compounds.

Potential Biological Targets

Based on in silico and in vitro studies of structurally related benzodioxole and acetohydrazide derivatives, several potential biological targets have been identified. These include, but are not limited to:

  • Alpha-glucosidase: An enzyme involved in carbohydrate metabolism, making it a target for anti-diabetic agents.[7][8]

  • Tubulin: A key protein in microtubule formation, which is a validated target for anticancer drugs.[9]

  • Thymidine Phosphorylase: An enzyme implicated in cancer cell proliferation.[5]

  • Tyrosine Kinases: A large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in cancer.

  • Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters, representing targets for neurological disorders.

Data Presentation: Molecular Docking and Biological Activity Data

The following table summarizes representative quantitative data from molecular docking and biological evaluation studies of various benzodioxole and acetohydrazide derivatives. This data is provided to illustrate the potential of this chemical class and to serve as a reference for interpreting new docking results.

Compound ClassTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)IC50 (µM)Reference
Azo-acetohydrazide derivativesAlpha-glucosidase (3W37)-7.80N/A[7][10][11]
1,3-Benzodioxole tagged Dacarbazine derivativesTubulin (1TUB)-378.26N/A[9]
Hydrazide derivativesColon cancer target (6MTU)N/AN/A[12][13]
Indole based acetohydrazide derivativesThymidine PhosphorylaseN/A1.10 ± 0.10[5]

Experimental Protocols

General Molecular Docking Workflow

A typical molecular docking workflow involves several key steps, from target and ligand preparation to the analysis of the results. The following protocol provides a generalized methodology that can be adapted for specific software and targets.

1. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are often missing in crystal structures.

  • Assign Charges: Assign partial charges to the protein atoms using a force field such as Kollman charges.

  • Minimize Energy (Optional): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw or Obtain Ligand Structure: The 3D structure of the this compound derivatives can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Define the Binding Site: Define the grid box, which is a 3D grid that encompasses the active site of the target protein. The size and center of the grid box should be chosen to cover the entire binding pocket.

  • Run Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation. The program will systematically search for the optimal binding pose of the ligand within the defined grid box.

  • Scoring: The docking program will use a scoring function to estimate the binding affinity of each generated pose. The poses are then ranked based on their scores.

4. Analysis of Results:

  • Visualize Docking Poses: Visualize the top-ranked docking poses in a molecular graphics viewer to analyze the binding interactions between the ligand and the protein.

  • Identify Key Interactions: Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

  • Compare with Experimental Data: If available, compare the predicted binding mode and affinity with experimental data (e.g., from X-ray crystallography or binding assays) to validate the docking protocol.

Mandatory Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Target_Selection Target Selection (e.g., Alpha-glucosidase) Protein_Prep Protein Preparation (PDB structure, add hydrogens, assign charges) Target_Selection->Protein_Prep Ligand_Design Ligand Design (this compound derivatives) Ligand_Prep Ligand Preparation (3D structure, energy minimization) Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation (Define binding site) Protein_Prep->Grid_Generation Docking_Run Run Docking Algorithm (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering & Scoring (Rank by binding energy) Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_Clustering->Interaction_Analysis Hit_Identification Hit Identification (Prioritize for synthesis) Interaction_Analysis->Hit_Identification Signaling_Pathway Ligand 2-(2H-1,3-Benzodioxol-5-yl) acetohydrazide Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

References

Application Notes and Protocols: 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 2-(2H-1,3-benzodioxol-5-yl)acetohydrazide as a scaffold in the development of new therapeutic agents. Due to a lack of extensive research on this specific molecule, the following protocols and data are based on established methodologies for analogous benzodioxole-containing compounds and hydrazide-hydrazone derivatives. This document serves as a foundational guide for researchers looking to explore the therapeutic potential of this chemical entity.

Introduction

The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Hydrazides and their corresponding hydrazone derivatives are also well-established as versatile intermediates in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects[1]. The combination of the 1,3-benzodioxole nucleus with the acetohydrazide functional group in this compound presents a promising starting point for the synthesis of novel therapeutic candidates.

Synthesis and Derivatization

The general synthetic approach to obtaining this compound and its subsequent derivatization into hydrazones is a well-established chemical pathway.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target acetohydrazide from its corresponding acetic acid.

Materials:

  • 2-(1,3-Benzodioxol-5-yl)acetic acid[2]

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous methanol or ethanol

  • Dry dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 2-(1,3-Benzodioxol-5-yl)acetic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride can be used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude acid chloride in a minimal amount of dry dichloromethane. In a separate flask, prepare a solution of hydrazine hydrate (2-3 equivalents) in methanol or ethanol.

  • Slowly add the acid chloride solution to the hydrazine hydrate solution at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a cold saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines the general procedure for the condensation of this compound with various aromatic aldehydes to form hydrazone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol or methanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to yield the pure hydrazone derivative.

Potential Therapeutic Applications and Biological Activity Data

While specific data for this compound is scarce, its derivatives, particularly hydrazones, are expected to exhibit a range of biological activities. The tables below summarize representative quantitative data for analogous compounds found in the literature.

Table 1: Representative Antimicrobial Activity of Hydrazone Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Hydrazone of 4-fluorobenzoic acid hydrazideCandida albicans125
Cholesterol-derived tosylhydrazoneCandida albicans1.5[3]
Hydrazone with 5-nitro-thiophene moietyMycobacterium tuberculosis H37Rv6.25[1]

Table 2: Representative Anticancer Activity of Hydrazone and Benzodioxole Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole derivativeHepG2 (Liver Cancer)0.7[4]
Hydrazone derivativePC-3 (Prostate Cancer)9.389[4]
Amuvatinib derivative with benzodioxoleGlucose-starved tumor cellsEfficacious[5]
1,3-Benzodioxole arsenical conjugate4T1 (Breast Cancer)Potent anti-proliferation[6]

Signaling Pathways and Mechanisms of Action

The biological activity of benzodioxole derivatives and hydrazones can be attributed to their interaction with various cellular targets and signaling pathways. A potential mechanism of action for anticancer activity involves the induction of oxidative stress.

G cluster_0 Cellular Environment Compound Benzodioxole-Hydrazone Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: Potential mechanism of anticancer activity.

This diagram illustrates a plausible pathway where a benzodioxole-hydrazone derivative induces an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately triggering programmed cell death (apoptosis) in cancer cells.

Experimental Workflows

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.

G cluster_workflow Drug Discovery Workflow start Synthesis of Acetohydrazide synthesis Synthesis of Hydrazone Library start->synthesis screening Biological Screening (e.g., Antimicrobial, Anticancer) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for therapeutic agent development.

This workflow begins with the synthesis of the core acetohydrazide, followed by the creation of a library of hydrazone derivatives. These compounds then undergo biological screening to identify "hits" with desired activity. Promising hits are further optimized and advanced to preclinical studies.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of new therapeutic agents. The synthetic accessibility of its hydrazone derivatives, coupled with the known biological activities of both the benzodioxole and hydrazone moieties, makes this compound class a compelling area for future research in medicinal chemistry. The protocols and data presented herein provide a solid foundation for initiating such investigations.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies concerning analogs of 2-(2H-1,3-benzodioxol-5-yl)acetohydrazide. This class of compounds, characterized by the presence of a benzodioxole moiety linked to an acetohydrazide core, has garnered interest for its potential therapeutic applications, including antibacterial, antioxidant, and enzyme inhibitory activities. This document outlines the key structural modifications that influence biological activity and provides detailed protocols for relevant assays.

Rationale for SAR Studies

The 1,3-benzodioxole ring is a key pharmacophore found in numerous biologically active compounds. When coupled with a versatile acetohydrazide linker, it provides a scaffold that can be readily modified to explore interactions with various biological targets. SAR studies are crucial to systematically investigate how changes in the chemical structure of these analogs affect their biological efficacy, selectivity, and pharmacokinetic properties. The primary goals of these studies are to:

  • Identify key structural features essential for biological activity.

  • Optimize lead compounds to enhance potency and reduce toxicity.

  • Elucidate the mechanism of action at a molecular level.

Summary of Biological Activities

Analogs of this compound have demonstrated a range of biological activities. Key findings from various studies on structurally related compounds are summarized below.

Antibacterial Activity

Derivatives of the core structure have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. Modifications, particularly at the hydrazide terminus, have yielded compounds with significant antibacterial properties. For instance, the synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives has produced compounds with notable activity.[1]

Table 1: Antibacterial Activity of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Analogs (5a-l) [1]

CompoundR Group on Arylsulfonyl MoietyMIC (µmoles/L) vs. S. typhiMIC (µmoles/L) vs. E. coliMIC (µmoles/L) vs. P. aeruginosaMIC (µmoles/L) vs. B. subtilisMIC (µmoles/L) vs. S. aureus
5k 2-hydroxy-3,5-dichlorophenyl11.92 ± 3.408.37 ± 2.229.28 ± 2.3111.76 ± 1.3010.30 ± 1.63
Ciprofloxacin (Reference)9.42 ± 1.098.02 ± 2.178.11 ± 1.328.88 ± 2.009.23 ± 1.87
5g Not specifiedInactiveInactiveInactiveInactiveInactive

Note: A lower MIC value indicates higher antibacterial activity.

The data suggests that specific substitutions on the aryl ring of the sulfonohydrazide moiety are critical for antibacterial potency, with the 2-hydroxy-3,5-dichlorophenyl group in compound 5k conferring the highest activity across multiple bacterial strains.[1]

Antioxidant Activity

The hydrazide and benzodioxole moieties can contribute to antioxidant properties by scavenging free radicals. Studies on related 2-hydroxy benzyl hydrazide congeners have quantified this activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2]

Table 2: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Analogs [2]

CompoundIC50 (µg/mL) in DPPH Assay% Radical Scavenging Activity (%RSA)
C-1 223.87Not Reported
C-2 85.6485.64%
C-3 162.1886.49%
C-7 81.2891.45%
C-12 309.03Not Reported
Ascorbic Acid 30.2093.58%

Note: A lower IC50 value indicates higher antioxidant activity.

These results indicate that certain substitutions on the benzylidene portion of the hydrazide can significantly enhance radical scavenging capacity, with compound C-7 showing activity comparable to the standard antioxidant, ascorbic acid.[2]

Experimental Protocols

General Synthesis of Acetohydrazide Analogs

A representative synthetic scheme for preparing N'-substituted-2-(2H-1,3-benzodioxol-5-yl)acetohydrazide analogs is outlined below.

G General Synthetic Workflow start 2-(2H-1,3-Benzodioxol-5-yl)acetic acid ester Esterification (e.g., EtOH, H+) start->ester Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate hydrazide Hydrazinolysis (Hydrazine hydrate) ester->hydrazide This compound condensation Condensation (e.g., Acetic acid catalyst) hydrazide->condensation product N'-Substituted Acetohydrazide Analog aldehyde Substituted Aldehyde/Ketone aldehyde->condensation condensation->product

Caption: General Synthetic Workflow for Acetohydrazide Analogs.

Protocol:

  • Esterification: 2-(2H-1,3-Benzodioxol-5-yl)acetic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.

  • Hydrazinolysis: The ethyl ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce the core intermediate, this compound.[3]

  • Condensation: The acetohydrazide is condensed with a variety of substituted aldehydes or ketones in a solvent such as ethanol, often with a catalytic amount of glacial acetic acid, to generate the final N'-substituted analogs. The reaction progress is monitored by thin-layer chromatography (TLC).[4]

  • Purification: The resulting solid product is collected by filtration, washed, and purified by recrystallization.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

G MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare serial dilutions of test compounds dispense Dispense dilutions and inoculum into 96-well plate prep_compound->dispense prep_bacteria Prepare standardized bacterial inoculum prep_bacteria->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol:

  • Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of the analogs.

G DPPH Antioxidant Assay Workflow prep_solutions Prepare DPPH solution and serial dilutions of test compounds mixing Mix compound dilutions with DPPH solution prep_solutions->mixing incubation Incubate in the dark at room temperature (30 min) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • Solution Preparation: A stock solution of DPPH in methanol is prepared. Test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.[2]

  • Reaction: An aliquot of each compound dilution is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each solution is measured using a spectrophotometer at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity (%RSA) is calculated using the formula: %RSA = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting %RSA against the compound concentration.[2]

Structure-Activity Relationship Insights

Based on the available data for related compounds, the following SAR trends can be inferred for this compound analogs:

G Key SAR Relationships cluster_core Core Scaffold cluster_mods Modifications (R-group) cluster_activity Biological Activity benzodioxole 1,3-Benzodioxole Moiety antibacterial Antibacterial Activity benzodioxole->antibacterial Contributes to binding hydrazide Acetohydrazide Linker antioxidant Antioxidant Activity hydrazide->antioxidant Key for radical scavenging ewg Electron-Withdrawing Groups (e.g., -Cl, -NO2) ewg->antibacterial Often enhances edg Electron-Donating Groups (e.g., -OH, -OCH3) edg->antioxidant Often enhances lipophilicity Lipophilicity lipophilicity->antibacterial Influences cell penetration

Caption: Logical Relationships in SAR of Benzodioxole Analogs.

  • The Acetohydrazide Moiety: This group is crucial for antioxidant activity, likely through its ability to donate a hydrogen atom to scavenge free radicals. It also serves as a versatile linker to introduce various substituents.[2]

  • Substitutions on the Terminal Ring: For antibacterial activity, the nature and position of substituents on an aromatic ring attached to the hydrazide are critical. Electron-withdrawing groups, such as halogens, and hydrophilic groups, like hydroxyls, can significantly enhance potency, as seen with compound 5k .[1] The combination and positioning of these groups influence the electronic properties and steric fit of the molecule within the target's active site.

  • The Benzodioxole Ring: This moiety is generally important for establishing foundational binding interactions with biological targets and contributes to the overall lipophilicity of the molecule, which can affect cell membrane permeability.

Future Directions

Future SAR studies should focus on a more systematic exploration of substitutions on both the benzodioxole ring and the terminal moiety of the acetohydrazide. Investigating a wider range of heterocyclic and aliphatic groups could lead to the discovery of analogs with improved potency and selectivity. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic profiles and therapeutic efficacy of the most promising compounds identified from in vitro screening. The development of dual-action compounds, exhibiting both antibacterial and antioxidant properties, represents a particularly promising avenue for future research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a key intermediate in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a one-step process involving the hydrazinolysis of a corresponding ester, such as methyl or ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate, with hydrazine hydrate. The reaction is commonly carried out in an alcohol-based solvent like ethanol or methanol.

Q2: What are the most critical parameters affecting the yield of the reaction?

A2: The key parameters influencing the yield are the molar ratio of hydrazine hydrate to the ester, reaction temperature, and reaction time. A significant excess of hydrazine hydrate is often employed to drive the reaction to completion and minimize the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting ester, the disappearance of the starting material and the appearance of the product spot can be tracked.

Q4: What is the most common byproduct in this synthesis, and how can its formation be minimized?

A4: A common byproduct is the N,N'-diacylhydrazine (dimer), formed by the reaction of two ester molecules with one hydrazine molecule. To minimize its formation, a large excess of hydrazine hydrate (ranging from 10 to 20 equivalents) is recommended.[1] This ensures that the ester is more likely to react with a fresh hydrazine molecule rather than the already formed hydrazide.

Q5: What is the recommended method for purifying the final product?

A5: The crude product can often be purified by recrystallization from ethanol.[1] Upon cooling the reaction mixture, the desired hydrazide typically precipitates as a white solid, which can then be filtered and washed with cold ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Insufficient reaction time or temperature.- Inactive hydrazine hydrate (e.g., old stock).- Steric hindrance if using a bulky ester.- Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[1]- Use a fresh bottle of hydrazine hydrate.- If possible, use a less sterically hindered ester (e.g., methyl ester over tert-butyl ester).
Low Yield - Incomplete reaction.- Formation of the N,N'-diacylhydrazine dimer.- Product loss during workup or purification.- Increase the molar excess of hydrazine hydrate (10-20 equivalents).[1]- Ensure the reaction goes to completion using TLC.- Optimize the recrystallization process (e.g., minimize the amount of hot solvent used for dissolution).
Presence of Oily Product Instead of Solid - Presence of unreacted starting material or solvent.- The product may be impure.- Ensure all the starting ester has reacted via TLC analysis.- Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.- Purify using column chromatography.
Difficulty in Removing Excess Hydrazine Hydrate - High boiling point of hydrazine hydrate.- Excess hydrazine hydrate can be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.- Alternatively, wash the crude product with water during workup, as hydrazine hydrate is water-soluble.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl or Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (96% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of methyl or ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate in a minimal amount of ethanol.

  • Add a significant excess of hydrazine hydrate (10-20 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain it for 3-12 hours.[1]

  • Monitor the reaction's progress periodically using TLC.

  • Once the starting ester is consumed, allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Effect of Hydrazine Hydrate Molar Ratio on Yield
Molar Ratio (Ester:Hydrazine Hydrate)SolventReaction Time (hours)Reported YieldReference
1:1.3Not specified568%[3]
1:10-20Ethanol3-17High Yield (Qualitative)[1]
1:1-1.5 (with reactive distillation)None0.5-2>90%[3]

Visualizations

Synthesis_Pathway Synthesis of this compound Ester Methyl/Ethyl 2-(2H-1,3-Benzodioxol-5-yl)acetate Product This compound Ester->Product + Hydrazine Hydrate Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Solvent Ethanol/Methanol Solvent->Ester Heat Reflux Heat->Ester

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield decision decision action action start Low Yield Observed check_reaction_completion Is the starting material fully consumed (checked by TLC)? start->check_reaction_completion increase_time_temp Increase reflux time and/or temperature. check_reaction_completion->increase_time_temp No check_hydrazine_excess Was a large excess of hydrazine used (10-20x)? check_reaction_completion->check_hydrazine_excess Yes increase_time_temp->check_reaction_completion increase_hydrazine Increase molar excess of hydrazine hydrate. check_hydrazine_excess->increase_hydrazine No purification_issue Review purification procedure for product loss. check_hydrazine_excess->purification_issue Yes increase_hydrazine->start Rerun Reaction

References

Technical Support Center: Purification of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The two most effective and commonly used purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile of the crude product.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: The synthesis of this compound, typically from the corresponding ester (e.g., ethyl 2-(1,3-benzodioxol-5-yl)acetate) and hydrazine hydrate, can lead to several impurities:

  • Unreacted Starting Materials: Residual ethyl 2-(1,3-benzodioxol-5-yl)acetate and excess hydrazine hydrate.

  • Diacyl Hydrazine: A common byproduct where two molecules of the ester react with one molecule of hydrazine.

  • Hydrolysis Product: The corresponding carboxylic acid, 2-(1,3-benzodioxol-5-yl)acetic acid, can form if water is present during the reaction.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of the final product can be determined using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): To visualize the number of components in the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods: 1H NMR, 13C NMR, and Mass Spectrometry to confirm the chemical structure and identify any impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve. The selected solvent is inappropriate, or the volume is insufficient.Try a more polar solvent such as ethanol or methanol. Ensure you are using enough solvent and heating it to its boiling point.
No crystals form upon cooling. The solution is not supersaturated, or crystallization is slow to initiate.- Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Slowly evaporate some of the solvent to increase the concentration.
Product "oils out" instead of crystallizing. The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.- Reheat the solution to dissolve the oil and add more solvent.- Use a lower boiling point solvent or a solvent mixture.
Low recovery of purified product. The compound is significantly soluble in the cold recrystallization solvent, or too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimal.- Perform preliminary TLC analysis with different solvent systems (e.g., various ratios of hexane and ethyl acetate) to find the best separation.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The compound will not elute from the column. The eluent is not polar enough to move the compound down the silica gel.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of methanol can be added for highly polar compounds.
Cracks appear in the silica gel bed. The column has run dry.- Ensure the solvent level is always above the top of the silica gel.
Streaking or tailing of the compound band. The compound may be interacting too strongly with the silica gel or is overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the crude material is fully dissolved in a minimum amount of solvent before loading onto the column.

Quantitative Data

Property Value Notes
CAS Number 14731-88-5
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Melting Point Estimated to be in the range of 170-185 °CBased on the melting point of a structurally similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (175-178 °C).[1] The exact melting point should be determined experimentally.
Solubility Soluble in polar organic solvents like ethanol and methanol. Sparingly soluble in less polar solvents.General solubility profile for hydrazides. Specific solubility data in various solvents should be determined experimentally for optimal purification.

Experimental Protocols

Synthesis of this compound

This is a general procedure based on the synthesis of similar hydrazides.[2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate upon cooling. If not, add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water or a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Eluent Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A common starting ratio is 1:1 (v/v) ethyl acetate/hexane.[3][4]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity and Structural Analysis s1 React Ethyl 2-(1,3-benzodioxol-5-yl)acetate with Hydrazine Hydrate in Ethanol s2 Reflux Reaction Mixture s1->s2 s3 Monitor by TLC s2->s3 s4 Work-up and Isolation of Crude Product s3->s4 p1 Recrystallization (e.g., from Ethanol) s4->p1 High initial purity p2 Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexane) s4->p2 Complex mixture a1 TLC p1->a1 p2->a1 a2 Melting Point a1->a2 a3 NMR (1H, 13C) a2->a3 a4 Mass Spectrometry a3->a4 troubleshooting_recrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oil_out Solutions for Oiling Out start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals cool->no_crystals Issue oil_out Oils Out cool->oil_out Issue sol_nc1 Scratch Flask no_crystals->sol_nc1 sol_nc2 Add Seed Crystal no_crystals->sol_nc2 sol_nc3 Concentrate Solution no_crystals->sol_nc3 sol_oo1 Reheat and Add More Solvent oil_out->sol_oo1 sol_oo2 Change Solvent oil_out->sol_oo2 sol_nc1->cool sol_nc2->cool sol_nc3->cool sol_oo1->cool sol_oo2->dissolve troubleshooting_chromatography cluster_solutions_poor_sep Solutions for Poor Separation cluster_solutions_no_elution Solutions for No Elution start Crude Product Loaded on Silica Column elute Elute with Solvent System start->elute good_sep Good Separation elute->good_sep poor_sep Poor Separation elute->poor_sep Issue no_elution Compound Stuck elute->no_elution Issue sol_ps1 Optimize Eluent (via TLC) poor_sep->sol_ps1 sol_ps2 Use Gradient Elution poor_sep->sol_ps2 sol_ne1 Increase Eluent Polarity no_elution->sol_ne1 sol_ps1->elute sol_ps2->elute sol_ne1->elute

References

Technical Support Center: Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide and its derivatives. This guide addresses common challenges encountered during synthesis, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, such as an alcohol.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is an ester derivative of 3,4-methylenedioxyphenylacetic acid. This can be prepared from commercially available precursors like piperonal (3,4-methylenedioxybenzaldehyde).

Q3: What are the typical reaction conditions for the hydrazinolysis step?

A3: The reaction is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent like methanol or ethanol. Reaction times can vary but are often in the range of several hours.

Q4: How is the product typically isolated and purified?

A4: After the reaction is complete, the product often precipitates upon cooling the reaction mixture. The solid can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common method for purification.[1][2][3][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of starting material or product. 5. Loss of product during work-up.1. Ensure the ester starting material is fully consumed by monitoring the reaction with Thin Layer Chromatography (TLC). 2. Ensure the reaction is maintained at a gentle reflux. 3. Increase the reaction time and monitor for completion. 4. Check the stability of the methylenedioxy bridge under the reaction conditions. If degradation is suspected, consider milder conditions (e.g., lower temperature for a longer duration). 5. If the product is soluble in the filtrate, concentration of the mother liquor and subsequent cooling may yield more product.
Formation of Side Products 1. Reaction of hydrazine with the benzodioxole ring. 2. Formation of azines from residual starting aldehyde (piperonal).1. While the methylenedioxy bridge is generally stable, prolonged heating in the presence of a strong nucleophile like hydrazine could potentially lead to side reactions. It is crucial to use the minimum necessary reaction time. 2. Ensure the starting ester is of high purity and free from any residual aldehyde from its own synthesis. The reaction of piperonal with hydrazine hydrate can form 1,2-bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine.
Difficulty in Product Purification 1. Presence of unreacted starting ester. 2. Co-precipitation of impurities. 3. Oiling out during recrystallization.1. Ensure the reaction goes to completion. If necessary, use a larger excess of hydrazine hydrate. 2. Perform a hot filtration of the recrystallization solution to remove any insoluble impurities. Allow the solution to cool slowly to promote the formation of pure crystals. 3. If the product oils out, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Product is an oil instead of a solid 1. Presence of residual solvent. 2. Impurities depressing the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt purification by column chromatography or trituration with a non-polar solvent to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is based on analogous preparations of similar hydrazide derivatives.

Materials:

  • Methyl or Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate

  • Hydrazine hydrate (98-100%)

  • Absolute Ethanol or Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1 equivalent) in absolute ethanol or methanol.

  • Add an excess of hydrazine hydrate (typically 2-5 equivalents) to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 5-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate at this stage.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation. The resulting solid is then collected by filtration.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

A similar synthesis of 2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide from its corresponding ethyl ester by refluxing with hydrazine hydrate in methanol for 12 hours resulted in a yield of 82% after precipitation in distilled ice water.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_ester Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate reflux Reflux in Ethanol/Methanol start_ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux cool Cool Reaction Mixture reflux->cool precipitate Precipitation cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize dry Drying recrystallize->dry product This compound dry->product

Caption: General experimental workflow for the synthesis of the target compound.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time Increase Reaction Time / Temperature incomplete->increase_time check_workup Review Work-up Procedure complete->check_workup end Improved Yield increase_time->end loss_during_workup Product Loss During Work-up? check_workup->loss_during_workup optimize_workup Optimize Precipitation/Filtration loss_during_workup->optimize_workup Yes check_degradation Check for Degradation loss_during_workup->check_degradation No optimize_workup->end degradation_suspected Degradation Suspected? check_degradation->degradation_suspected milder_conditions Use Milder Conditions degradation_suspected->milder_conditions Yes degradation_suspected->end No milder_conditions->end

Caption: A logical flow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Preparation of Hydrazones from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hydrazones from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield of the Desired Hydrazone Product

  • Question: I am getting a very low yield of my target hydrazone. What are the potential causes and how can I improve it?

  • Answer: Low yields in hydrazone synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The condensation reaction between the hydrazide and the carbonyl compound may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, you can try extending the reaction time or gently heating the mixture if the reaction is being performed at room temperature. A catalytic amount of acid, such as a few drops of glacial acetic acid, can also accelerate the reaction.[1][2]

    • Product Hydrolysis: Hydrazones are susceptible to hydrolysis, which is the reverse reaction that splits the hydrazone back into the hydrazide and the carbonyl compound. This is often catalyzed by strongly acidic or basic conditions.[3][4][5]

      • Solution: Maintain a slightly acidic pH (around 4-6) during the reaction.[1] During the workup, avoid washing with strong acids or bases. If an acidic catalyst was used, a wash with a mild basic solution like saturated sodium bicarbonate can be employed to neutralize it.

    • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired hydrazone. A common side reaction is the formation of an azine.

      • Solution: To minimize azine formation, use a slight excess (e.g., 1.1 equivalents) of the this compound relative to the aldehyde or ketone.[1] Adding the carbonyl compound slowly to the solution of the hydrazide can also be beneficial.

Issue 2: Presence of an Unexpected Side Product

  • Question: My reaction mixture shows a significant amount of a side product. How can I identify and minimize it?

  • Answer: The most common side product in this reaction is an azine. Here’s how to identify and mitigate its formation:

    • Azine Formation: Azines have the general structure R₂C=N-N=CR₂ and are formed when the hydrazone product reacts with a second molecule of the carbonyl compound.[3][6][7] This is more likely to occur if an excess of the carbonyl compound is used or with prolonged heating.

      • Identification: Azines are often highly colored and may have a different TLC retention factor (Rf) compared to the desired hydrazone. Their mass spectrum will show a molecular ion peak corresponding to the condensation of two equivalents of the aldehyde/ketone with one equivalent of hydrazine.

      • Minimization: As mentioned previously, using a slight excess of the hydrazide is the most effective way to prevent azine formation.[1] Controlling the reaction temperature and time can also help.

    • Other Potential Side Reactions: Depending on the specific aldehyde or ketone used and the reaction conditions, other side reactions such as cyclizations might occur.[8][9][10][11]

      • Identification: These will result in products with significantly different molecular weights and spectroscopic characteristics (NMR, IR) compared to the expected hydrazone.

      • Minimization: If cyclization is suspected, it is often promoted by heat or strong acidic/basic conditions. Therefore, running the reaction at a lower temperature and maintaining a neutral to slightly acidic pH can help.

Issue 3: Difficulty in Purifying the Hydrazone Product

  • Question: I am struggling to purify my hydrazone. What are the recommended methods?

  • Answer: Hydrazones are often crystalline compounds and can be purified by recrystallization.

    • Recrystallization: This is the most common and often the most effective method for purifying solid hydrazones.

      • Solvent Selection: Common solvents for recrystallization of hydrazones include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[2][12] The ideal solvent system is one in which the hydrazone is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

      • Stationary Phase: Silica gel is commonly used. However, due to the acid-sensitive nature of hydrazones, it is sometimes recommended to use silica gel that has been treated with a base like triethylamine (e.g., by including 1% triethylamine in the eluent) to prevent hydrolysis on the column.[13] Alternatively, neutral or basic alumina can be used as the stationary phase.

    • Washing: If the crude product is a solid, it can be washed (triturated) with a solvent in which the desired hydrazone is insoluble, but the impurities are soluble. Cold ethanol or diethyl ether are often used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of a hydrazone from this compound?

A1: The reaction is a nucleophilic addition-elimination reaction. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the weakly basic amino group of the hydrazide, thereby increasing the reaction rate. However, it is important to use only a catalytic amount of acid, as a large excess can lead to hydrolysis of the hydrazone product.

Q3: Can I use a base as a catalyst instead of an acid?

A3: While acid catalysis is more common for hydrazone formation, in some cases, a base may be used. A base can deprotonate the hydrazide, increasing its nucleophilicity. However, the reaction is generally more efficient under slightly acidic conditions.

Q4: How can I confirm the formation of the hydrazone product?

A4: The formation of the hydrazone can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration, typically in the range of 1620-1680 cm⁻¹, and the disappearance of the C=O stretch of the starting aldehyde/ketone and the N-H bending vibrations of the primary amine of the hydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic signal for the imine proton (-CH=N-) will appear, typically in the range of 7.5-8.5 ppm. The signals corresponding to the starting aldehyde/ketone will disappear. In ¹³C NMR, a signal for the imine carbon (C=N) will be present, usually between 140-160 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the expected hydrazone product.

Q5: How should I store my purified hydrazone?

A5: Hydrazones can be susceptible to hydrolysis and oxidation.[1] For long-term storage, it is best to keep the purified, dry solid in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., in a refrigerator or freezer). If the compound is stored in solution, use a dry, aprotic solvent.

Data Presentation

Table 1: Summary of Potential Side Reactions and Troubleshooting

Side Reaction/IssueFavorable ConditionsIdentificationMitigation Strategies
Azine Formation Excess of carbonyl compound, prolonged heating.[1]TLC, MS (M+ peak ≈ 2 x aldehyde - H₂O).Use a slight excess (1.1 eq) of the hydrazide. Add carbonyl compound slowly.[1]
Hydrolysis Strong acidic or basic conditions, presence of water.[3][4][5]TLC (spots corresponding to starting materials), MS.Maintain pH between 4-6. Use anhydrous solvents. Neutralize acid catalyst during workup.[1]
Incomplete Reaction Insufficient reaction time, low temperature, no catalyst.TLC (presence of starting materials).Increase reaction time, gentle heating, add a catalytic amount of acid (e.g., acetic acid).[1][2]
Cyclization High temperatures, specific substrates, strong acid/base catalysis.[8][9][10][11]MS (unexpected molecular weight), NMR (complex spectra).Use milder reaction conditions (lower temperature, neutral pH).

Experimental Protocols

General Protocol for the Synthesis of a Hydrazone from this compound

  • Dissolution of Hydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) to make an approximately 0.1-0.5 M solution.

  • Addition of Carbonyl Compound: To this solution, add a slight excess (1.0 to 1.1 equivalents) of the desired aldehyde or ketone.

  • Catalyst Addition (Optional): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Isolation of Crude Product:

    • If a precipitate forms upon completion of the reaction or on cooling, collect the solid by filtration. Wash the solid with a small amount of cold solvent to remove soluble impurities.

    • If no precipitate forms, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product may precipitate or be obtained as an oil.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a solvent system such as hexane/ethyl acetate).

Visualizations

hydrazone_synthesis cluster_reactants Reactants cluster_products Products hydrazide This compound hydrazone Hydrazone hydrazide->hydrazone + aldehyde Aldehyde/Ketone (R-CHO or R-CO-R') aldehyde->hydrazone water Water hydrazone->water + catalyst H+ (cat.) catalyst->aldehyde activates solvent Solvent (e.g., EtOH) solvent->hydrazide dissolves in

Caption: General reaction scheme for the synthesis of a hydrazone.

azine_formation cluster_reaction Azine Side Reaction hydrazone Hydrazone (Product) azine Azine (Side Product) hydrazone->azine + aldehyde Aldehyde/Ketone (Excess Reactant) aldehyde->azine water Water azine->water + conditions Excess Aldehyde Prolonged Heating conditions->aldehyde favors

Caption: Formation of an azine as a common side reaction.

troubleshooting_workflow start Low Yield of Hydrazone check_tlc Analyze reaction mixture by TLC start->check_tlc purification_loss Loss during purification: - Optimize recrystallization solvent - Use base-washed silica for chromatography start->purification_loss incomplete_reaction Incomplete Reaction: - Extend reaction time - Add acid catalyst - Gentle heating check_tlc->incomplete_reaction Starting material present side_products Side Products Present: - Check for azine formation - Adjust stoichiometry (excess hydrazide) check_tlc->side_products Unexpected spots hydrolysis Product Hydrolysis: - Control pH (4-6) - Neutralize during workup check_tlc->hydrolysis Product spot decreases over time end Improved Yield incomplete_reaction->end side_products->end hydrolysis->end purification_loss->end

Caption: A logical workflow for troubleshooting low hydrazone yields.

References

Technical Support Center: Optimizing Condensation Reactions of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the condensation reaction of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide with aldehydes and ketones to form hydrazones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hydrazones from this compound.

Issue Possible Cause Recommended Solution(s)
1. Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor product formation. The rate can be slow at neutral or high pH.[1]Adjust the reaction mixture to an optimal pH range of 4.5-6 by adding a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky substituents on either reactant can hinder the reaction.[1]Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] Consider using microwave irradiation to accelerate the reaction.[2]
Poor Quality Reagents: Impurities in the starting hydrazide or the carbonyl compound can interfere with the reaction.[1]Ensure the purity of all starting materials. Purify reagents by recrystallization or distillation if necessary.
Product Hydrolysis: The formed hydrazone can be susceptible to hydrolysis, especially under strongly acidic conditions.[3]Maintain a slightly acidic pH (4-6) during the reaction and workup.[3] During the workup, use a neutral or slightly basic wash to remove any excess acid.[3]
2. Formation of Side Products Azine Formation: This is a common side reaction where the initial hydrazone reacts with a second molecule of the aldehyde/ketone. This is more prevalent when using unsubstituted hydrazine.[3]Use a 1:1 or a slight excess (1.0 - 1.2 equivalents) of the hydrazide.[1][3] Add the carbonyl compound dropwise to the hydrazide solution to prevent localized excess.[3]
Formation of E/Z Isomers: The C=N double bond can lead to the formation of geometric isomers, complicating purification and characterization.[1]Isomer formation is inherent to the structure. Isomers can often be separated by column chromatography or fractional crystallization. Characterize the mixture or individual isomers using NMR.
3. Product Purity & Isolation Issues Product is an Oil or Fails to Crystallize: The product may have a low melting point or be impure.Try to precipitate the product by adding the reaction mixture to ice-cold water.[4] If precipitation fails, perform an extraction with a suitable organic solvent, followed by purification by column chromatography.[5]
Difficulty Removing Excess Hydrazine Hydrate: Hydrazine hydrate can be difficult to remove due to its high boiling point and solubility.If the product is solid, wash the crude precipitate thoroughly with cold water.[5] Azeotropic distillation with a solvent like xylene can also be used to remove residual hydrazine hydrate.[4]
Product Instability During Storage: Hydrazones can be susceptible to oxidation or degradation, especially if exposed to air, light, or residual acid/base.[3]Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the condensation of this compound? A1: Ethanol and methanol are the most commonly used solvents for hydrazone formation as they effectively dissolve the hydrazide and most aldehyde/ketone reactants.[5][6] The reaction can also be performed under solvent-free or mechanochemical conditions in some cases.[6]

Q2: How can I catalyze the reaction effectively? A2: A catalytic amount (1-2 drops) of a weak acid, such as glacial acetic acid, is typically sufficient to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] Mineral acids like HCl can be used but may lead to product hydrolysis if not carefully controlled.[5]

Q3: My reaction is very slow at neutral pH. How can I accelerate it without lowering the pH significantly? A3: For applications requiring neutral pH (e.g., bioconjugation), aniline and its derivatives can act as effective nucleophilic catalysts. Aniline forms a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazide, accelerating the overall reaction.[1]

Q4: How do I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most common method to monitor the reaction's progress.[1] Spot the reaction mixture alongside the starting materials (hydrazide and carbonyl compound). The reaction is complete when the starting carbonyl compound spot is no longer visible.

Q5: What are the best methods for purifying the resulting hydrazone? A5: Recrystallization is the most common and effective method for purifying solid hydrazone products.[5] A common solvent for recrystallization is ethanol.[5] If the product is an oil or if recrystallization fails to remove impurities, column chromatography using silica gel is a reliable alternative.[5]

Q6: Are there any specific safety precautions for working with this compound? A6: Like other hydrazine derivatives, this compound should be handled with care as hydrazines are often toxic and can be corrosive. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a standard solution-based synthesis for the condensation of this compound with an aldehyde or ketone.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 - 1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The formation of a precipitate may indicate product formation.[5]

  • Monitoring: Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[1]

  • Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold solvent.[5] If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

General Protocol for Product Recrystallization
  • Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve it.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Visualizations

Experimental_Workflow start Start dissolve 1. Dissolve Hydrazide in Solvent start->dissolve add_reagents 2. Add Aldehyde/Ketone & Acid Catalyst dissolve->add_reagents react 3. Stir at RT or Reflux add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Workup: Cool, Filter or Evaporate monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization/Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting_Low_Yield start Low Product Yield check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_side_products Check for Side Products start->check_side_products solution_ph Adjust pH to 4.5-6 with Acetic Acid check_reaction->solution_ph pH incorrect? solution_temp_time Increase Temperature or Prolong Reaction Time check_reaction->solution_temp_time Reaction slow? solution_reagents Purify Starting Materials check_reagents->solution_reagents Impurities present? solution_ratio Use 1:1 Stoichiometry or Dropwise Addition of Carbonyl check_side_products->solution_ratio Azine formation?

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Resolving Solubility Issues with 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental data is limited, the structure of this compound, which contains a benzodioxole moiety and a hydrazide group, suggests it is likely a crystalline solid with poor aqueous solubility.[1] The benzodioxole group is hydrophobic, which contributes to low solubility in water.[2] The hydrazide group is polar, but its contribution to overall aqueous solubility may be limited by the larger hydrophobic ring system. It is expected to be more soluble in polar organic solvents.[2][3]

Q2: Why is my compound precipitating when I dilute my organic stock solution into an aqueous buffer?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. The drastic change in solvent polarity reduces the compound's ability to remain in solution. To prevent this, it is advisable to add the organic stock solution to the aqueous buffer slowly while vortexing.

Q3: Can heating improve the solubility of this compound?

A3: Yes, for many organic compounds, solubility increases with temperature.[3][4] Gentle warming can be an effective method to dissolve the compound, but it is crucial to ensure the compound is thermally stable and does not decompose at elevated temperatures.

Q4: Are there any safety precautions I should take when handling this compound and its solvents?

A4: Yes, always handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.

Troubleshooting Guide for Poor Solubility

Problem: My this compound is not dissolving in my chosen solvent.

This troubleshooting guide will walk you through a systematic approach to resolving solubility issues.

Start Start: Solubility Issue CheckSolvent Have you tried a range of organic solvents? Start->CheckSolvent SelectSolvent Select an appropriate organic solvent (e.g., DMSO, DMF, Ethanol) CheckSolvent->SelectSolvent No TryCosolvent Is the compound still insoluble? CheckSolvent->TryCosolvent Yes SelectSolvent->TryCosolvent CosolventSystem Implement a co-solvent system. Start with a high concentration of organic solvent and titrate with aqueous buffer. TryCosolvent->CosolventSystem Yes Success Solubility Issue Resolved TryCosolvent->Success No StillInsoluble1 Is precipitation still an issue? CosolventSystem->StillInsoluble1 pHAdjustment Consider pH modification. Test solubility in acidic and basic buffers. StillInsoluble1->pHAdjustment Yes StillInsoluble1->Success No StillInsoluble2 Is the compound still insoluble? pHAdjustment->StillInsoluble2 SolidDispersion Prepare a solid dispersion. Co-precipitate the compound with a hydrophilic carrier. StillInsoluble2->SolidDispersion Yes StillInsoluble2->Success No SolidDispersion->Success Consult Consult further literature for advanced techniques. SolidDispersion->Consult

Caption: Troubleshooting workflow for solubility issues.

Predicted Solubility Profile

Based on the chemical structure, the following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are effective at solvating a wide range of organic molecules.
Polar Protic Ethanol, MethanolModerateThe hydrazide group can form hydrogen bonds with these solvents, but the benzodioxole ring may limit high solubility.[4]
Non-Polar Hexane, TolueneLowThe principle of "like dissolves like" suggests that the polar hydrazide group will hinder solubility in non-polar solvents.
Aqueous Water, PBSVery LowThe hydrophobic benzodioxole moiety is expected to dominate, leading to poor solubility in aqueous media.[2]

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Vials with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-5 mg) and add it to a vial.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

  • Cap the vial and vortex for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, add another known amount of the compound and repeat steps 3-4 until a saturated solution is formed (i.e., solid material remains undissolved).

  • If the initial amount of solid does not dissolve, incrementally add more solvent until it does, keeping track of the total volume added.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: Co-Solvent System for Enhanced Solubility

This protocol describes how to use a co-solvent system to dissolve the compound in a mixed aqueous/organic solution.[5][6][7]

Materials:

  • Concentrated stock solution of the compound in a water-miscible organic solvent (e.g., 20 mg/mL in DMSO).

  • Aqueous buffer (e.g., PBS).

  • Vortex mixer.

Procedure:

  • Start with the desired volume of the aqueous buffer in a tube.

  • While vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise.

  • Continuously monitor the solution for any signs of precipitation.

  • If precipitation occurs, you may need to either decrease the final concentration of the compound or increase the proportion of the organic co-solvent in the final mixture.

  • It is recommended to keep the final concentration of the organic solvent as low as possible, ideally below 1%, to minimize potential effects on downstream biological assays.

Protocol 3: pH Adjustment for Solubility Enhancement

This protocol is for determining if altering the pH can improve the solubility of the compound.[8][]

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Vortex mixer.

Procedure:

  • Add a small, pre-weighed amount of the compound to separate vials.

  • Add a fixed volume of each buffer to the respective vials.

  • Vortex each vial for 2-5 minutes.

  • Visually compare the amount of undissolved solid in each vial to determine the pH at which solubility is highest.

  • Note that the hydrazide group is generally considered non-basic, so significant solubility enhancement in acidic conditions may not be observed.[10]

Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation

This method can improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic carrier.[11][12][13]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)).

  • A common solvent that dissolves both the compound and the carrier (e.g., ethanol or methanol).

  • Rotary evaporator.

Procedure:

  • Dissolve both the compound and the hydrophilic carrier in the common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:9 by weight.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a thin, dry film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can be scraped and used for dissolution studies.

Visual Guides

Start Start: Determine Target Concentration and Solvent System IsAqueous Is an aqueous system required? Start->IsAqueous OrganicSolvent Use a suitable organic solvent (e.g., DMSO, DMF) IsAqueous->OrganicSolvent No CoSolvent Prepare a co-solvent system IsAqueous->CoSolvent Yes FinalFormulation Final Formulation OrganicSolvent->FinalFormulation CheckPrecipitation Does the compound precipitate upon dilution? CoSolvent->CheckPrecipitation AdjustRatio Adjust compound/co-solvent ratio or try another co-solvent CheckPrecipitation->AdjustRatio Yes ConsiderpH Is the compound ionizable? CheckPrecipitation->ConsiderpH No AdjustRatio->CoSolvent pHModification Optimize pH of the aqueous buffer ConsiderpH->pHModification Yes AdvancedMethods Consider advanced methods like solid dispersions or nanoparticle formation ConsiderpH->AdvancedMethods No pHModification->FinalFormulation AdvancedMethods->FinalFormulation

Caption: Decision tree for selecting a solubilization technique.

References

Technical Support Center: Characterization of Impurities in 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The information is designed to assist in identifying and characterizing potential impurities, ensuring the integrity and purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of the corresponding ester, ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate, using hydrazine hydrate. This reaction is typically performed in a protic solvent like ethanol or methanol at room temperature or with gentle heating.

Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The conversion of the starting ester to the hydrazide may not have reached completion. To address this, you can try extending the reaction time or slightly increasing the reaction temperature.

  • Purity of reactants: The quality of the starting materials, especially the ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate and hydrazine hydrate, is crucial. Using fresh, high-purity reagents is recommended as impurities can interfere with the reaction.

  • Side reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired hydrazide.

Q3: What are the most likely impurities to form during the synthesis?

A3: Based on the reactivity of the starting materials and intermediates, the following impurities are most likely to be encountered:

  • Unreacted Starting Material: Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate.

  • Diacylhydrazide: N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazine. This impurity arises from the reaction of the initially formed hydrazide with another molecule of the starting ester.

  • Oxidative Degradation Products: Impurities may also arise from the degradation of the product, particularly if exposed to air and light for extended periods.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature (e.g., reflux). - Use a larger excess of hydrazine hydrate.
Purity of starting materials.- Use freshly distilled or high-purity ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate. - Use a fresh, high-quality source of hydrazine hydrate.
Formation of byproducts.- Control the reaction temperature to minimize side reactions. - Use a moderate excess of hydrazine hydrate to favor the formation of the desired product over the diacylhydrazide.
Product is an oil or fails to crystallize Presence of impurities.- Wash the crude product with a non-polar solvent like diethyl ether or hexanes to remove less polar impurities. - Attempt purification by column chromatography.
Residual solvent.- Dry the product under high vacuum for an extended period.
Unexpected peaks in analytical spectra (NMR, LC-MS) Presence of unreacted starting material.- Compare the spectra with a reference spectrum of ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate. - Purify the product by recrystallization or column chromatography.
Presence of diacylhydrazide impurity.- Look for characteristic signals in the NMR and a higher molecular weight ion in the mass spectrum. - Optimize the reaction conditions to minimize its formation (e.g., stoichiometry, temperature).
Degradation of the product.- Store the compound under an inert atmosphere, protected from light. - Re-purify the sample if degradation is suspected.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (1 equivalent) in ethanol or methanol (approximately 10-20 mL per gram of ester).

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol or water to remove excess hydrazine hydrate.

  • Dry the product under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Analytical Methods for Impurity Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient might start from 20% acetonitrile and increase to 80% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm and 280 nm.

  • Expected Elution Order: this compound will be more polar than the starting ester and less polar than the diacylhydrazide impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • This compound: Expect characteristic signals for the aromatic protons, the methylene protons of the benzodioxole ring, the methylene protons adjacent to the carbonyl group, and the -NH and -NH₂ protons of the hydrazide group.

    • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (Impurity): Look for the characteristic quartet and triplet of the ethyl ester group.

    • Diacylhydrazide (Impurity): The signals for the aromatic and methylene protons will be present, but the integration will differ from the desired product, and the signals for the -NH-NH- protons will be shifted.

  • ¹³C NMR:

    • This compound: Expect signals for the carbonyl carbon, aromatic carbons, and methylene carbons.

    • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (Impurity): Signals for the ester carbonyl carbon and the carbons of the ethyl group will be present.

Mass Spectrometry (MS)

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for these compounds.

  • Expected Molecular Ions:

    • This compound: [M+H]⁺ at m/z 195.07.

    • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (Impurity): [M+H]⁺ at m/z 209.08.

    • N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazine (Impurity): [M+H]⁺ at m/z 357.11.

Quantitative Data Summary

The following tables summarize the expected analytical data for this compound and its potential impurities. This data is illustrative and may vary slightly depending on the specific analytical conditions.

Table 1: HPLC Retention Times (Illustrative)

Compound Retention Time (min)
This compound~ 8-10
Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate~ 15-18
N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazine~ 12-14

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Illustrative)

Proton Assignment This compound Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazine
Aromatic-H6.7-6.9 (m)6.7-6.9 (m)6.7-6.9 (m)
O-CH₂-O~5.9 (s)~6.0 (s)~5.9 (s)
Ar-CH₂-CO~3.3 (s)~3.6 (s)~3.4 (s)
CO-NH-NH₂~9.0 (s, 1H), ~4.2 (br s, 2H)-~9.8 (s, 2H)
O-CH₂-CH₃-~4.1 (q)-
O-CH₂-CH₃-~1.2 (t)-

Table 3: Mass Spectrometry Data (Illustrative)

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
This compoundC₉H₁₀N₂O₃194.19195.07
Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetateC₁₁H₁₂O₄208.21209.08
N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazineC₁₈H₁₆N₂O₆356.33357.11

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Synthesis cluster_product Main Product cluster_impurities Potential Impurities A Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate B Hydrazinolysis (Hydrazine Hydrate, Ethanol) A->B C This compound B->C D Unreacted Starting Material B->D Incomplete Reaction E N,N'-bis[2-(2H-1,3-benzodioxol-5-yl)acetyl]hydrazine (Diacylhydrazide) B->E Side Reaction

Caption: Synthetic workflow for this compound and potential impurity formation.

Troubleshooting_Logic A Problem Identified (e.g., Low Yield, Impure Product) B Check Reaction Conditions A->B C Analyze Purity of Starting Materials A->C D Optimize Purification Method A->D E Incomplete Reaction? B->E G Side Reactions Prevalent? B->G I Recrystallization Ineffective? D->I F Increase Reaction Time/Temp E->F Yes E->G No K Pure Product Obtained F->K H Adjust Stoichiometry G->H Yes H->K J Perform Column Chromatography I->J Yes I->K No J->K

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Scaling Up Production of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a larger scale?

A1: The most prevalent and scalable method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(2H-1,3-benzodioxol-5-yl)acetate, with hydrazine hydrate. This reaction is generally straightforward and can provide high yields of the desired hydrazide.

Q2: What are the critical reaction parameters to control during the hydrazinolysis step?

A2: Key parameters to monitor and control include reaction temperature, reaction time, and the molar ratio of reactants. The reaction is typically carried out under reflux. The molar excess of hydrazine hydrate can significantly influence the reaction rate and yield.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: A potential side reaction is the formation of a diacylhydrazine derivative, where two molecules of the ester react with one molecule of hydrazine. Using a sufficient excess of hydrazine hydrate can help to minimize this side product.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound.

Q5: What are the recommended storage conditions for the final product?

A5: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient amount of hydrazine hydrate. - Formation of side products. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (e.g., ethanol). - Increase the molar excess of hydrazine hydrate (e.g., 3-5 equivalents). - Use a larger excess of hydrazine hydrate to suppress diacylhydrazine formation. - Optimize the crystallization and filtration steps to minimize product loss.
Product Contamination/ Impurities - Presence of unreacted starting ester. - Formation of diacylhydrazine. - Residual solvent.- Ensure the reaction goes to completion. - Purify the product by recrystallization from a suitable solvent such as ethanol. - Wash the filtered product thoroughly with a cold solvent to remove soluble impurities. - Dry the final product under vacuum to remove residual solvent.
Difficulty in Product Isolation/ Crystallization - Product is too soluble in the reaction solvent. - Presence of oily impurities hindering crystallization.- After the reaction is complete, cool the reaction mixture in an ice bath to induce crystallization. - If the product remains in solution, reduce the volume of the solvent by evaporation. - Add a co-solvent in which the product is less soluble to promote precipitation. - Purify the crude product by column chromatography before crystallization.
Inconsistent Results Between Batches - Variation in the quality of starting materials. - Inconsistent reaction conditions.- Use starting materials of consistent quality and purity. - Strictly control reaction parameters such as temperature, time, and stoichiometry for each batch.

Experimental Protocols

Synthesis of this compound from Ethyl 2-(2H-1,3-Benzodioxol-5-yl)acetate

This protocol is adapted from the synthesis of a structurally similar carbohydrazide and is expected to be highly applicable.

Materials:

  • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data (Expected):

ParameterValue
Yield > 90%
Purity (by HPLC) > 98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate reagents Add Hydrazine Hydrate in Ethanol start->reagents 1. Dissolve reflux Reflux for 4-6 hours reagents->reflux 2. Heat cool Cool to Room Temperature & then in Ice Bath reflux->cool 3. Reaction Complete filtrate Vacuum Filtration cool->filtrate 4. Precipitate wash Wash with Cold Ethanol filtrate->wash 5. Collect dry Dry under Vacuum wash->dry 6. Purify end End: this compound dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_completion Action: Check Reaction Completion (TLC/HPLC) low_yield->check_completion Yes isolation_issue Isolation Difficulty? impurity->isolation_issue No recrystallize Action: Recrystallize Product impurity->recrystallize Yes cool_precipitate Action: Cool Mixture Thoroughly isolation_issue->cool_precipitate Yes increase_hydrazine Action: Increase Hydrazine Hydrate Excess check_completion->increase_hydrazine Incomplete optimize_temp Action: Verify Reflux Temperature check_completion->optimize_temp Complete check_sm_purity Action: Verify Starting Material Purity recrystallize->check_sm_purity reduce_solvent Action: Reduce Solvent Volume cool_precipitate->reduce_solvent

Caption: Troubleshooting decision tree for the synthesis of this compound.

Preventing degradation of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation: Exposure to air and/or light can cause oxidation of the hydrazide or benzodioxole moiety. 2. Hydrolysis: Absorption of moisture can lead to the hydrolysis of the acetohydrazide group.1. Immediately purge the container with an inert gas (e.g., argon or nitrogen) and store it in a cool, dark, and dry place. 2. For future use, handle the compound in a glove box or under an inert atmosphere. 3. Assess the purity of the compound using HPLC-UV or ¹H NMR before use.
Decreased purity or presence of unexpected peaks in analytical data (e.g., HPLC, NMR) 1. Degradation: The compound may have degraded due to improper storage conditions (exposure to moisture, air, light, or elevated temperatures). 2. Contamination: The compound may have been contaminated during handling.1. Review storage conditions and ensure they align with the recommended guidelines (see Storage Conditions table below). 2. Identify potential degradation products by LC-MS. Common degradation products may include 2-(2H-1,3-benzodioxol-5-yl)acetic acid (from hydrolysis) or corresponding diazenes (from oxidation). 3. If degradation is confirmed, the compound may need to be repurified or a new batch should be used.
Inconsistent experimental results 1. Degraded Reagent: Use of a degraded compound will lead to lower yields or unexpected side products in a reaction. 2. Hygroscopic Nature: If the compound has absorbed water, its effective concentration will be lower than expected.1. Always use a fresh, properly stored sample for critical experiments. 2. Before use, dry the compound under vacuum in a desiccator, especially if it has been stored for a long period or if the container has been opened multiple times. 3. Confirm the purity of the compound before each use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The hydrazide functional group is susceptible to oxidation and hydrolysis, while the benzodioxole ring can be sensitive to light.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the hydrazide moiety.
Moisture Dry/AnhydrousThe compound is hygroscopic and can hydrolyze in the presence of water.
Light In the dark (Amber vial)Protects the benzodioxole ring from photodegradation.
Container Tightly sealed, airtight containerPrevents exposure to air and moisture.

Q2: My container of this compound has been open to the air. Can I still use it?

A2: It is not recommended to use the compound without first assessing its purity. Exposure to air can lead to oxidation. You should analyze a small sample by HPLC-UV or ¹H NMR to check for the presence of impurities. If significant degradation has occurred, the compound should be repurified or discarded.

Q3: What are the likely degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the acetohydrazide group can be hydrolyzed to form 2-(2H-1,3-benzodioxol-5-yl)acetic acid and hydrazine.

  • Oxidation: The hydrazide functional group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a diazene derivative and other oxidized species. This process can be accelerated by light and the presence of metal ions.

Q4: How can I check the purity of my this compound?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for routine purity checks. ¹H NMR spectroscopy can also be used to confirm the structure and identify major impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a general guideline for assessing the purity of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (The benzodioxole moiety should have a strong UV absorbance around this wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

Protocol 2: Structural Confirmation and Impurity Identification by ¹H NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Concentration: Approximately 5-10 mg of the compound in 0.6-0.7 mL of solvent.

  • Procedure: Acquire a standard ¹H NMR spectrum. The expected chemical shifts for the protons of this compound should be confirmed. The presence of significant unexpected signals may indicate degradation or contamination. For example, the appearance of a new carboxylic acid proton signal around 10-12 ppm could suggest hydrolysis.

Visualizations

Storage_Workflow cluster_receiving Receiving Compound cluster_storage Storage cluster_handling Handling for Experiment cluster_purity_check Purity Verification Receive Receive this compound Store Store at 2-8°C in a dark, dry place under inert gas Receive->Store InertAtmosphere Handle under inert atmosphere (glove box or nitrogen blanket) Store->InertAtmosphere CheckPurity Perform purity check (HPLC/NMR) if stored for a long time or if degradation is suspected Store->CheckPurity Periodic Check Weigh Weigh required amount InertAtmosphere->Weigh InertAtmosphere->CheckPurity If issues arise Seal Immediately reseal container under inert gas Weigh->Seal Seal->Store Return to storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Compound This compound AceticAcid 2-(2H-1,3-Benzodioxol-5-yl)acetic acid Compound->AceticAcid + H₂O Hydrazine Hydrazine Compound->Hydrazine + H₂O Diazene Corresponding Diazene Compound->Diazene + O₂ Hydrolysis_Condition Moisture (H₂O) (Acid/Base catalyzed) OxidizedProducts Other Oxidized Products Diazene->OxidizedProducts Oxidation_Condition Oxygen (O₂) (Light/Metal catalyzed)

Caption: Potential degradation pathways for this compound.

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts observed in "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" and its derivatives. The following question-and-answer format directly addresses common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected peaks in the ¹H NMR spectrum of my this compound derivative. What are the likely sources?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from your reaction or purification steps, the presence of water in your NMR solvent, or unreacted starting materials and reaction byproducts. It is also possible that you are observing rotamers, which are isomers that differ by rotation around a single bond.[1]

Q2: The chemical shifts of the aromatic protons in my benzodioxole ring are shifted upfield or downfield from the expected values. What could be the cause?

A2: The electronic environment of the benzodioxole ring is sensitive to the nature of the substituents on the acetohydrazide moiety. Electron-withdrawing groups will generally shift the aromatic protons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift (to a lower ppm value). Solvent effects, concentration, and temperature can also influence these chemical shifts.

Q3: My -NH and -NH₂ proton signals are broad or have disappeared entirely. Is this normal?

A3: Yes, this is a common observation for exchangeable protons like those on nitrogen atoms. The broadening is due to chemical exchange with other protic species in the sample, such as residual water, or due to quadrupole broadening effects of the nitrogen nucleus. To confirm the presence of these peaks, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide to your NMR sample will cause the -NH and -NH₂ protons to exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum.

Q4: How can I be sure about the assignment of the methylene protons of the acetohydrazide and the benzodioxole ring?

A4: The methylene protons of the acetohydrazide (-CH₂-C=O) and the benzodioxole (-O-CH₂-O-) typically appear as singlets in the ¹H NMR spectrum. Their chemical shifts are distinct. The acetohydrazide methylene protons are generally found further downfield due to the deshielding effect of the adjacent carbonyl group. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can definitively correlate these protons to their respective carbon atoms, confirming their assignments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Broad Peaks Poor shimming of the magnetic field.Re-shim the spectrometer.
Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample through a plug of celite or silica gel.
Unexpected Singlets Residual solvent (e.g., acetone, ethyl acetate).Check a table of common NMR solvent impurities. Dry your sample under high vacuum for an extended period.[1]
Water in the NMR solvent.Use fresh, anhydrous NMR solvent. Store solvents over molecular sieves.
Shifted Aromatic Signals Solvent effects.Record the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆).
pH of the sample solution.Ensure the sample is neutral, as acidic or basic conditions can alter chemical shifts.
Complex Multiplets Second-order coupling effects.Use a higher field NMR spectrometer to simplify the spectrum.
Presence of rotamers or other isomers.Acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may coalesce the signals.[1]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the core structure of this compound. Note that these values can be influenced by the solvent and the nature of any substituents.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (Benzodioxole)6.7 - 6.9108 - 122
-O-CH₂-O- (Benzodioxole)~ 5.9~ 101
-CH₂-C=O (Acetohydrazide)~ 3.4~ 40
-C=O (Carbonyl)-~ 170
Quaternary Aromatic C-125 - 148
-NHVariable, often broad-
-NH₂Variable, often broad-

Note: Specific spectral data for this compound (CAS 14731-88-5) can be obtained from commercial suppliers such as BIOFOUNT or databases like SpectraBase.[2][3]

Experimental Protocols

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of your compound.

  • Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, sonication can be used to aid dissolution.

  • Filtration: To remove any particulate matter that can degrade NMR resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Standard ¹H NMR Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate the peaks.

Visual Troubleshooting Workflows

troubleshooting_workflow start Unexpected NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks extra_peaks Extra Peaks? broad_peaks->extra_peaks No shim Re-shim Spectrometer broad_peaks->shim Yes shifted_peaks Shifted Peaks? extra_peaks->shifted_peaks No solvent Check Solvent Impurities extra_peaks->solvent Yes change_solvent Change NMR Solvent shifted_peaks->change_solvent Yes end_node Spectrum Interpreted shifted_peaks->end_node No dilute Dilute Sample shim->dilute filter Filter Sample dilute->filter filter->end_node d2o D2O Exchange solvent->d2o temp Variable Temperature NMR d2o->temp temp->end_node check_conc Check Concentration change_solvent->check_conc check_ph Check pH check_conc->check_ph check_ph->end_node

Caption: A logical workflow for troubleshooting common issues in NMR spectra.

structure_shift_relationship substituent Substituent (R) on Acetohydrazide electron_withdrawing Electron-Withdrawing Group (-NO₂, -CN, -COR) substituent->electron_withdrawing electron_donating Electron-Donating Group (-NH₂, -OR, -Alkyl) substituent->electron_donating downfield Downfield Shift (Higher ppm) electron_withdrawing->downfield upfield Upfield Shift (Lower ppm) electron_donating->upfield benzodioxole Benzodioxole Protons (Aromatic Region) downfield->benzodioxole upfield->benzodioxole

Caption: Relationship between substituent electronics and aromatic proton chemical shifts.

References

Catalyst selection for "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" reactions

Monitoring the progress of reactions involving "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" and its subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a versatile intermediate primarily used in the synthesis of various heterocyclic compounds. Its derivatives, particularly hydrazones, are investigated for a wide range of biological activities, including as potential antimicrobial, anti-inflammatory, and anticancer agents. The benzodioxole moiety is a common scaffold in many biologically active molecules.

Q2: What are the most common reactions involving this compound?

A2: The most frequent reaction is the condensation with aldehydes and ketones to form hydrazones.[1][2][3] This reaction is a cornerstone for creating diverse molecular libraries for screening purposes. Additionally, it can undergo cyclization reactions to form various heterocyclic systems like pyrazoles and thiazoles.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[2] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (hydrazide), the aldehyde/ketone, and the resulting hydrazone product. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progression. Spectroscopic techniques like ¹H NMR and FT-IR can also be used to confirm the formation of the product.

Q4: What are the typical spectroscopic signatures I should look for to confirm the formation of a hydrazone derivative?

A4: In the FT-IR spectrum, the formation of a hydrazone is confirmed by the appearance of an imine (-C=N-) stretching band, typically in the region of 1612–1630 cm⁻¹.[4] In the ¹H NMR spectrum, a characteristic singlet for the -N=CH- proton will appear, usually in the range of δ 7.80–8.02 ppm.[4] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) also indicates product formation.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Hydrazone Synthesis
Possible Cause Suggested Solution
Inactive Aldehyde/Ketone Check the purity and age of the aldehyde or ketone. If necessary, purify the carbonyl compound by distillation or recrystallization before use.
Insufficient Catalyst Most hydrazone syntheses are catalyzed by a small amount of acid (e.g., glacial acetic acid). Ensure a catalytic amount is added. If the reaction is still slow, a slightly larger amount can be tested, but excess acid can lead to side reactions.
Inappropriate Solvent The choice of solvent is crucial. Ethanol or methanol are commonly used as they dissolve both reactants. If solubility is an issue, consider using a co-solvent system or a different solvent like dioxane.[5]
Unfavorable Reaction Temperature While many hydrazone formations proceed at room temperature, some may require gentle heating. Refluxing the reaction mixture can often improve the yield and reaction rate.[5]
Reversibility of the Reaction Hydrazone formation is a reversible equilibrium reaction. To drive the reaction towards the product, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause Suggested Solution
Unreacted Starting Materials If the reaction has not gone to completion, spots for the hydrazide and the aldehyde/ketone will be visible. Extend the reaction time or try gentle heating.
Side Reactions Excess acid catalyst or high temperatures can sometimes lead to the formation of byproducts. Optimize the amount of catalyst and the reaction temperature.
Degradation of Reactants or Products Some aldehydes or hydrazones can be unstable. Ensure the reaction is performed under appropriate conditions (e.g., inert atmosphere if necessary) and that the product is isolated promptly after the reaction is complete.
Impure Solvents or Reagents Always use pure, dry solvents and reagents to avoid the introduction of impurities that can lead to side reactions.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This is a generalized procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol).

  • Addition of Aldehyde and Catalyst: To this solution, add 1.0-1.1 equivalents of the desired aldehyde, followed by a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

Table 1: Representative Spectroscopic Data for a Hydrazone Derivative
Technique Observed Data
FT-IR (KBr, cm⁻¹) ~3200 (N-H), ~1660 (C=O, amide), ~1620 (C=N, imine)
¹H NMR (CDCl₃, δ ppm) ~8.0 (s, 1H, -N=CH-), ~7.0-7.5 (m, Ar-H), ~6.8 (s, 1H, Ar-H of benzodioxole), ~6.7 (d, 1H, Ar-H of benzodioxole), ~6.6 (d, 1H, Ar-H of benzodioxole), ~5.9 (s, 2H, -O-CH₂-O-), ~3.5 (s, 2H, -CH₂-CO-)
¹³C NMR (CDCl₃, δ ppm) ~165 (C=O), ~148 (C=N), ~147, ~146 (Ar-C-O), ~108, ~101 (Ar-C), ~120-130 (Ar-C), ~101 (-O-CH₂-O-), ~40 (-CH₂-CO-)
Mass Spec (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific aldehyde used and the solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Hydrazide and Aldehyde in Solvent add_catalyst Add Catalytic Acid start->add_catalyst react Stir at RT or Reflux add_catalyst->react monitor Monitor by TLC react->monitor Check for completion monitor->react Incomplete isolate Isolate Crude Product (Filtration/Precipitation) monitor->isolate Complete purify Recrystallize isolate->purify characterize Spectroscopic Characterization purify->characterize final_product Pure Hydrazone characterize->final_product

Caption: Experimental workflow for hydrazone synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Equilibrium Issue start->cause3 sol1 Purify Aldehyde/ Ketone cause1->sol1 sol2 Optimize Catalyst/ Temperature/Solvent cause2->sol2 sol3 Remove Water (e.g., Dean-Stark) cause3->sol3

Caption: Troubleshooting low yield in hydrazone synthesis.

References

Validation & Comparative

Comparative analysis of the biological activity of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of various derivatives of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" and related benzodioxole compounds. The information presented is collated from multiple studies to offer an objective overview of their potential as therapeutic agents, supported by experimental data. This document focuses on their antidiabetic, anticancer, antimicrobial, and antioxidant properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected benzodioxole derivatives.

Table 1: Antidiabetic and Cytotoxic Activities of Benzodioxole Carboxamide Derivatives
Compound IDIn Vitro α-Amylase Inhibition (IC50, µM)In Vitro Cytotoxicity (Hek293t normal cells, IC50, µM)In Vivo Blood Glucose Reduction (mg/dL)
IIa 0.85> 150Not Reported
IIc 0.68> 15078.4 (from 252.2 to 173.8)[1]
IId Not Reported for α-amylase26-65 (against four cancer cell lines)Not Reported
Table 2: Anticancer Activity of Benzodioxole-Based Thiosemicarbazone Derivatives
Compound IDA549 Human Lung Adenocarcinoma (IC50, µM)C6 Rat Glioma (IC50, µM)DNA Synthesis Inhibition (%) at IC50 (C6 cells)
2 24.0 ± 3.46Not specified, but potent63.34
3 28.0 ± 1.0Not specified, but potent54.99
5 10.67 ± 1.53Not specified, but potent62.98
9 51.5 ± 4.95Not specified, but potent37.71
10 29.67 ± 5.51Not specified, but potent53.96
Cisplatin (Control) Not Reported6.83 ± 0.2853.95
Table 3: Antimicrobial Activity of a Benzodioxole Aryl Acetate Derivative
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus125
Escherichia coli250
Enterococcus faecalis220
Pseudomonas aeruginosa100
Cinoxacin (Control) 250 (S. aureus), 250 (E. coli), 250 (E. faecalis), 500 (P. aeruginosa)
Table 4: Antioxidant Activity of Benzodioxole Derivatives
Compound IDDPPH Radical Scavenging Activity (IC50, µM)
7a (Benzodiazepine derivative) 39.85[2]
7b (Benzodiazepine derivative) 79.95[2]
Trolox (Control) 7.72[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Benzodioxole Carboxamide Derivatives

A general method for the synthesis of benzodioxole carboxamide derivatives involves dissolving 2-(benzo[d][3][4]dioxol-5-yl)acetic acid or benzo[d][3][4]dioxole-5-carboxylic acids in dichloromethane (DCM). To this solution, the desired aniline derivative (1 equivalent) is added. The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[5]

In Vitro α-Amylase Inhibition Assay

The inhibitory activity of the synthesized benzodioxole derivatives against α-amylase is determined using a standard chromogenic assay.[5]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.8)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

Procedure:

  • A solution of α-amylase is prepared in phosphate buffer.

  • In a 96-well plate, 50 µL of the test compound solution at various concentrations is added.

  • 50 µL of the α-amylase solution is added to each well, and the plate is incubated at 37°C for 10 minutes.

  • The enzymatic reaction is initiated by adding 50 µL of the starch solution to each well.

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is stopped by adding 100 µL of DNSA reagent to each well.

  • The plate is heated in a boiling water bath for 5 minutes.

  • After cooling to room temperature, 1 mL of distilled water is added to each well.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of inhibition is plotted against the concentration of the test compound to determine the IC50 value.[5]

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of viable cells.[6][7]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours for cell attachment.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plate is then incubated for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, an amount of reconstituted MTT equal to 10% of the culture medium volume is added to each well.[7]

  • Incubation: The cultures are returned to the incubator for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[7]

  • Solubilization: The resulting formazan crystals are dissolved by adding an amount of MTT Solubilization Solution equal to the original culture medium volume.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value of the compound.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.[3]

Procedure:

  • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plates are incubated at an appropriate temperature and duration for the specific bacterial strains.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8]

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[8]

  • Various dilutions of the test samples and a positive control (e.g., ascorbic acid or Trolox) are prepared.[8]

  • The samples and controls are mixed with an equal volume of the DPPH working solution. A solvent-only blank is also included.[8]

  • The mixture is incubated in the dark for a set time (e.g., 30 minutes).[8]

  • The absorbance of each reaction is measured at 517 nm using a spectrophotometer, which is zeroed with the blank.[8]

  • The percentage of scavenging activity is calculated for each sample, and the IC50 values are determined.[8]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed mechanism of action.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation start Starting Materials (Benzodioxole Precursors) synth Chemical Synthesis of This compound Derivatives start->synth char Structural Characterization (NMR, MS, etc.) synth->char act_screen In Vitro Activity Screening (Antidiabetic, Anticancer, Antimicrobial, Antioxidant) char->act_screen cyto Cytotoxicity Assays (e.g., MTS/MTT) act_screen->cyto mech Mechanism of Action Studies cyto->mech invivo In Vivo Efficacy Studies (Animal Models) mech->invivo alpha_amylase_inhibition cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by Benzodioxole Derivative Starch Starch (Complex Carbohydrate) Amylase α-Amylase Starch->Amylase Hydrolysis Oligo Oligosaccharides Amylase->Oligo BlockedAmylase Inhibited α-Amylase Amylase->BlockedAmylase Glucose Glucose Oligo->Glucose Further Digestion Increased Blood Glucose Increased Blood Glucose Glucose->Increased Blood Glucose Inhibitor 2-(2H-1,3-Benzodioxol-5-yl) acetohydrazide Derivative Inhibitor->Amylase Binds to Reduced Glucose Absorption Reduced Glucose Absorption BlockedAmylase->Reduced Glucose Absorption Starch2 Starch Starch2->BlockedAmylase Hydrolysis Blocked antimicrobial_moa cluster_bacterial_cell Bacterial Cell cluster_inhibition_pathway Inhibition Pathway DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase DNA_Replication DNA Replication, Transcription, and Repair Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA->DNA_Replication Derivative Acetohydrazide Derivative Derivative->DNA_Gyrase Binds to and inhibits DS_Breaks Double-Strand Breaks in Bacterial DNA Inhibited_Gyrase->DS_Breaks Leads to accumulation of Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

References

Comparing the antimicrobial spectrum of different "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

Limited Data on Specific Antimicrobial Spectrum of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Hydrazones

This guide, therefore, presents a general overview of the methodologies used to assess the antimicrobial activity of novel chemical entities, which would be applicable to the hydrazones . The experimental protocols provided below are standard methods used in the field of microbiology and drug discovery to determine the efficacy of new compounds against a panel of bacterial and fungal strains.

Experimental Protocols for Antimicrobial Screening

The evaluation of the antimicrobial potential of new compounds, such as hydrazone derivatives, is a critical step in the discovery of new therapeutic agents. The following are detailed methodologies for key experiments cited in antimicrobial research.

Agar Well Diffusion Method

This method is a preliminary screening technique to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Test compound solutions of known concentration

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer

Procedure:

  • Media Preparation: Autoclaved and cooled agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile swab is dipped into the standardized microbial suspension and streaked uniformly across the entire surface of the agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Compounds: A defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Observation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Serial dilutions of the test compound

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum and solvent)

  • Growth control (broth with inoculum only)

Procedure:

  • Plate Preparation: A serial two-fold dilution of the test compound is prepared in the wells of the microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive, negative, and growth control wells are included on each plate.

  • Incubation: The microtiter plates are incubated under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel hydrazone compounds.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening start Starting Material: This compound reaction Condensation Reaction start->reaction aldehyde Aromatic/Heterocyclic Aldehydes/Ketones aldehyde->reaction hydrazones Synthesized Hydrazone Derivatives reaction->hydrazones purification Purification & Characterization (NMR, IR, MS) hydrazones->purification primary_screen Primary Screening (Agar Well Diffusion) purification->primary_screen active_compounds Identification of Active Compounds primary_screen->active_compounds secondary_screen Secondary Screening (Broth Microdilution for MIC) active_compounds->secondary_screen mic_data Quantitative Data (MIC Values) secondary_screen->mic_data broad_spectrum Spectrum of Activity (Gram-positive, Gram-negative, Fungi) mic_data->broad_spectrum

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Hydrazones.

Comparative Guide to the Cytotoxicity of 2-(1,3-Benzodioxol-5-yl)acetohydrazide Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of hydrazide derivatives structurally related to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide on various cancer cell lines. While specific studies on the cytotoxicity of direct derivatives of this compound are limited in publicly available literature, this guide focuses on structurally similar N-acylhydrazone compounds that feature the key 1,3-benzodioxole moiety. The data presented is compiled from various studies to offer insights into the potential anticancer activity of this class of compounds.

Data Presentation: Cytotoxicity of Structurally Related Hydrazide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-acylhydrazone derivatives bearing a 1,3-benzodioxole ring or other structurally similar motifs against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Series 1: Pyrroloquinoxaline Hydrazide Analogs
Compound 9HCT116 (Colon)Sub-micromolar--
Compound 9SK-OV-3 (Ovarian)Sub-micromolar--
Compound 12HCT116 (Colon)Sub-micromolar--
Compound 12SK-OV-3 (Ovarian)Sub-micromolar--
Series 2: Benzotriazole N-acylarylhydrazone Hybrids
Compound 3eOVCAR-3 (Ovarian)0.029Doxorubicin0.29
Compound 3eHL-60 (TB) (Leukemia)0.025Doxorubicin0.45
Series 3: Hydrazide-Hydrazones with 3-hydroxy-2-naphthoic moiety
Compound 3769-P (Renal)Significant Activity--
Compound 3HepG2 (Hepatocellular)Significant Activity--
Compound 6769-P (Renal)Highly Selective--
Series 4: Imidazole-Based Hydrazones
Compounds 6, 7a-dMCF-7 (Breast)< 9.262Cisplatin-

Experimental Protocols

The cytotoxicity of the referenced hydrazide derivatives was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Below is a generalized protocol based on the methodologies described in the cited studies.

MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., HCT116, SK-OV-3, OVCAR-3, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction by Hydrazide Derivatives

Certain hydrazide derivatives have been shown to induce apoptosis in cancer cells. A common pathway involves the induction of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death. [1]

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action Hydrazide Derivative Hydrazide Derivative Cancer Cell Cancer Cell Hydrazide Derivative->Cancer Cell ROS Increased ROS Cancer Cell->ROS Cell Cycle Arrest Cell Cycle Arrest (G1/S or G2/M) ROS->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for cytotoxic hydrazide derivatives.

General Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of novel chemical compounds.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize & Purify Hydrazide Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with Compound Dilutions B->E C Culture Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine IC50 Values I->J

References

Comparative Guide to HPLC Purity Assessment of Synthesized 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide". The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods and evaluates their potential performance based on established chromatographic principles. Supporting experimental protocols for the synthesis of the target compound are also provided to contextualize the potential impurity profile.

Synthesis and Potential Impurities

The most common synthetic route to "this compound" involves the hydrazinolysis of the corresponding ester, ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

Key Potential Impurities:

  • Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (Starting Material): Incomplete reaction can lead to the presence of the starting ester.

  • 2-(2H-1,3-benzodioxol-5-yl)acetic acid (Hydrolysis Product): Hydrolysis of the ester or the final hydrazide product can generate the corresponding carboxylic acid.

  • Hydrazine (Excess Reagent): As hydrazine hydrate is often used in excess, residual amounts may remain. Due to its lack of a strong chromophore, it is not readily detected by UV-Vis alongside the other compounds but should be controlled.

  • Dimerization or Side-Reaction Products: Under certain conditions, side reactions may lead to the formation of other related substances.

An effective HPLC method must be able to resolve the main peak of "this compound" from the peaks of these potential impurities.

Proposed HPLC Methods for Purity Assessment

Two plausible RP-HPLC methods are proposed for the purity assessment of "this compound". These methods are designed based on the analysis of structurally similar compounds containing the 1,3-benzodioxole moiety.

Method A: Isocratic Elution with Acetonitrile/Water

This method represents a standard and widely applicable approach for the analysis of moderately polar compounds.

Method B: Gradient Elution with Methanol/Water and Acidic Modifier

This method is proposed as an alternative to optimize the separation of impurities that may have significantly different polarities from the main compound. The use of an acidic modifier can improve peak shape for acidic or basic analytes.

Data Presentation: Comparison of Proposed HPLC Methods

The following table summarizes the key parameters and expected performance of the two proposed HPLC methods.

ParameterMethod A: Isocratic Acetonitrile/WaterMethod B: Gradient Methanol/Water (Acidified)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A: WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Elution Mode Isocratic: 40% BGradient: 30% to 80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 285 nm285 nm
Column Temperature 30 °C30 °C
Injection Volume 10 µL10 µL
Expected Run Time ~10 minutes~20 minutes (including re-equilibration)
Expected Resolution Good for impurities with similar polarity to the main peak.Potentially superior resolution for a wider range of impurities.
Solvent Consumption LowerHigher
Advantages Simple, rapid, and robust for routine quality control.Improved peak shape for acidic impurities, better separation of non-polar impurities.
Disadvantages May not resolve all impurities if they have very different polarities.Longer run time, more complex mobile phase preparation.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine: Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove excess hydrazine and other soluble impurities.

  • Drying: Dry the product under vacuum to obtain "this compound" as a solid.

HPLC Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of "this compound" reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

G cluster_synthesis Synthesis cluster_hplc HPLC Purity Assessment Ester Ethyl 2-(2H-1,3-benzodioxol-5-yl)acetate Reaction Hydrazinolysis in Ethanol (Reflux) Ester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Crude this compound Reaction->Product Purification Filtration and Washing Product->Purification Final_Product Pure Product Purification->Final_Product Sample_Prep Sample Preparation (Dissolution and Filtration) Final_Product->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Chromatogram Generation HPLC_System->Data_Acquisition Data_Analysis Peak Integration and Purity Calculation (%) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Experimental workflow from synthesis to HPLC purity assessment.

G cluster_params HPLC Method Parameters cluster_performance Performance Outcome Mobile_Phase Mobile Phase Composition (e.g., ACN vs. MeOH) Modifier (e.g., Acidic) Resolution Resolution Separation of Peaks Mobile_Phase->Resolution major impact Peak_Shape Peak Shape Symmetry and Tailing Mobile_Phase->Peak_Shape improves with modifier Stationary_Phase Stationary Phase Chemistry (e.g., C18) Particle Size (e.g., 5 µm) Stationary_Phase->Resolution selectivity Flow_Rate Flow Rate e.g., 1.0 mL/min Run_Time Analysis Time Throughput Flow_Rate->Run_Time inversely proportional Elution_Mode Elution Mode Isocratic vs. Gradient Elution_Mode->Resolution gradient for wide polarity range Elution_Mode->Run_Time gradient increases time Sensitivity Sensitivity Limit of Detection

Caption: Logical relationships between HPLC parameters and performance.

Unveiling the Bioactive Potential: A Comparative Analysis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. This guide provides a comprehensive cross-validation of the experimental results for the bioactivity of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" and its structurally related derivatives. By presenting a comparative analysis of their performance, supported by experimental data, this document aims to facilitate informed decisions in the pursuit of new therapeutic agents.

The core structure, featuring a benzodioxole ring linked to an acetohydrazide moiety, serves as a versatile scaffold that has been explored for various biological activities. While direct experimental data on "this compound" is limited in the public domain, a wealth of information exists for its derivatives, shedding light on the potential of this chemical class. This guide synthesizes findings from multiple studies, focusing on antimicrobial and anticancer activities, to offer a comparative perspective.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various derivatives of the benzodioxole and hydrazide scaffolds. These tables allow for a direct comparison of the efficacy of different structural modifications.

Table 1: Antibacterial Activity of Benzodioxole Derivatives
CompoundBacterial StrainMIC (µmoles/L)Reference
5k (2-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-3,5-dichlorophenyl)sulfonohydrazide) S. typhi11.92 ± 3.40[1]
E. coli8.37 ± 2.22[1]
P. aeruginosa9.28 ± 2.31[1]
B. subtilis11.76 ± 1.30[1]
S. aureus10.30 ± 1.63[1]
Ciprofloxacin (Standard) S. typhi9.42 ± 1.09[1]
E. coli8.02 ± 2.17[1]
P. aeruginosa8.11 ± 1.32[1]
B. subtilis8.88 ± 2.00[1]
S. aureus9.23 ± 1.87[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Hydrazone and Oxadiazole Derivatives
CompoundCell LineIC50 (µM)Reference
Hydrazone 1e A-549 (Lung Cancer)13.39[2]
Oxadiazole 2l MDA-MB-231 (Breast Cancer)22.73[2]
Compound 11 HCT-116 (Colon Cancer)2.5 ± 0.81[3]
Compound 5b HCT-116 (Colon Cancer)3.2 ± 1.1[3]
Compound 13 HCT-116 (Colon Cancer)3.7 ± 1.0[3]
Cisplatin (Standard) HCT-116 (Colon Cancer)2.43 ± 1.1[3]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are the detailed protocols for the key bioassays cited in this guide.

Antimicrobial Activity Assay (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Bacterial Suspension: Bacterial strains were cultured on nutrient agar plates. A single colony was then inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reached that of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The final concentration of bacteria in each well was approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.

Visualizing the Scientific Workflow

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_data Data Analysis synthesis Synthesis of Benzodioxole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial Test Compounds anticancer Anticancer Assays (IC50 Determination) characterization->anticancer Test Compounds data_analysis Data Collection & Comparative Analysis antimicrobial->data_analysis anticancer->data_analysis

Caption: A logical workflow for the synthesis, characterization, and bioactivity screening of novel compounds.

signaling_pathway_apoptosis Compound Anticancer Compound Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptosis signaling pathway induced by an anticancer compound.

References

Benchmarking Novel 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives Against Existing Anticancer Drugs for Colon Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of novel acetohydrazide derivatives, specifically focusing on compounds structurally related to "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide," against established chemotherapeutic agents for the treatment of colon cancer. The objective is to present a clear, data-driven benchmark of the cytotoxic potential of this class of compounds, offering insights for further drug discovery and development efforts. The data and protocols presented are synthesized from established research methodologies to ensure scientific rigor and reproducibility.

Comparative Efficacy Against HCT-116 Colon Carcinoma Cells

To provide a quantitative benchmark, the cytotoxic activity of a representative hydrazone derivative is compared against 5-Fluorouracil (5-FU), a standard chemotherapeutic agent used in the treatment of colorectal cancer.[1] The human colon cancer cell line HCT-116 is utilized as the in vitro model for this comparison.[2] The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is the primary metric for comparison.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Hydrazone Derivative (Representative)HCT-1160.295-Fluorouracil5

Note: The data for the representative hydrazone derivative is based on compounds with similar structural motifs reported in the literature to have significant activity against HCT-116 cells.[3] This serves as a proxy for the potential efficacy of novel "this compound" derivatives.

Experimental Protocols

The following protocols outline the standardized methodologies for determining the cytotoxic activity of the compounds.

Cell Culture and Maintenance
  • Cell Line: HCT-116 (Human Colon Carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., representative hydrazone derivative) and the reference drug (5-Fluorouracil). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours under standard culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Visualizing the Experimental Workflow and Apoptotic Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow A HCT-116 Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with Derivatives & 5-FU B->C D 48h Incubation C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: General experimental workflow for in vitro anticancer screening.

G cluster_1 Intrinsic Apoptosis Pathway Drug Hydrazone Derivative Mito Mitochondrion Drug->Mito Induces Stress CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.[5]

This guide provides a foundational comparison for the evaluation of novel "this compound" derivatives. The presented data, based on closely related compounds, suggests a promising potential for this class of molecules as anticancer agents. Further studies are warranted to synthesize and evaluate specific derivatives and to elucidate their precise mechanisms of action.

References

Unraveling the Multifaceted Mechanisms of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Scientists and drug development professionals now have access to a comprehensive comparison guide detailing the diverse mechanisms of action for derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. This guide elucidates the compound's potential across multiple therapeutic areas, including anticonvulsant, anticancer, and plant growth-promoting activities. The document provides a thorough analysis of experimental data, detailed protocols, and visual signaling pathways to facilitate further research and development.

The benzodioxole moiety is a key structural feature found in a variety of pharmacologically active compounds. Derivatives of this compound have demonstrated a remarkable breadth of biological effects, each stemming from distinct molecular interactions. This guide systematically explores these mechanisms, offering a clear comparison with established alternatives and providing the necessary technical details for experimental replication.

Section 1: Anticonvulsant Activity

Certain derivatives of this compound have emerged as potent anticonvulsant agents. The proposed mechanism of action involves the modulation of key neurotransmitter systems, offering a potential alternative to existing antiepileptic drugs.

Mechanism of Action:

The anticonvulsant effect of these derivatives is believed to be multifactorial, primarily targeting the balance between excitatory and inhibitory neurotransmission. Docking studies and experimental evidence suggest that these compounds may exert their effects through:

  • GABA(A) Receptor Modulation: Acting as positive allosteric modulators of GABA(A) receptors, thereby enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.

  • Glutamate Receptor Antagonism: Potentially inhibiting glutamate receptors, which mediate excitatory neurotransmission. An over-activity of this system is implicated in seizure generation.

  • Sodium/Hydrogen Exchanger (NHE) Inhibition: Interference with the Na+/H+ exchanger, which can influence intracellular pH and neuronal excitability.

These combined actions lead to a stabilization of neuronal membranes and a reduction in the likelihood of seizure propagation.

Comparative Performance:

The anticonvulsant efficacy of novel 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides has been evaluated against the established antiepileptic drug, Phenytoin, using the 6 Hz psychomotor seizure test. This test is a model for therapy-resistant partial seizures.

Compound6 Hz Seizure Test (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)
SA 4 146.8> 300> 2.04
Phenytoin 251104.4

ED₅₀: Median effective dose required to protect 50% of animals from seizure. TD₅₀: Median toxic dose causing motor impairment in 50% of animals.

Experimental Protocol: 6 Hz Psychomotor Seizure Test

  • Animal Model: Adult male Swiss albino mice (20-25 g) are used.

  • Compound Administration: Test compounds and the standard drug (Phenytoin) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent.

  • Seizure Induction: After a predetermined time (e.g., 30 minutes or 1 hour), a 6 Hz electrical stimulation (32 mA, 0.2 ms duration, 3 s) is delivered through corneal electrodes.

  • Observation: Mice are observed for the presence or absence of a seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae. The absence of a seizure is considered protection.

  • Data Analysis: The ED₅₀ is calculated using a probit analysis.

Signaling Pathway

anticonvulsant_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Activates GABA_Release GABA Release GABA_A_Receptor GABA(A) Receptor GABA_Release->GABA_A_Receptor Activates Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition NHE Na+/H+ Exchanger Seizure Seizure Neuronal_Excitation->Seizure Seizure_Prevention Seizure_Prevention Neuronal_Inhibition->Seizure_Prevention Derivative Benzodioxol Derivative Derivative->Glutamate_Receptor Inhibits Derivative->GABA_A_Receptor Enhances Derivative->NHE Inhibits

Caption: Proposed anticonvulsant mechanism of action.

Section 2: Anticancer Activity

Select benzodioxole derivatives have demonstrated potential as anticancer agents, specifically through the inhibition of critical signaling kinases involved in tumor growth and proliferation.

Mechanism of Action:

The anticancer activity of certain benzodioxole-containing compounds, such as AZD0530, is attributed to the targeted inhibition of non-receptor tyrosine kinases, particularly c-Src and Abl kinase.[1] These kinases are key components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting these kinases, the derivatives can disrupt the uncontrolled growth and spread of cancer cells.

Comparative Performance:

The in vitro inhibitory activity of benzodioxole derivatives can be compared with other known kinase inhibitors using kinase inhibition assays and cell viability assays on various cancer cell lines.

Compoundc-Src IC₅₀ (nM)Abl IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)
AZD0530 < 10< 10Pancreatic CancerPotent Inhibition
Dasatinib 0.550.6VariousVaries

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay

  • Reagents: Recombinant human c-Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted and incubated with c-Src kinase in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring ATP consumption.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Experimental Workflow

anticancer_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Kinase c-Src Kinase Incubation Incubation with Derivative Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP Phosphorylation Phosphorylation ATP->Phosphorylation Incubation->Phosphorylation Detection Detection of Phosphorylation Phosphorylation->Detection Cancer_Cells Cancer Cell Line Treatment Treatment with Derivative Cancer_Cells->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Measurement Measure Cell Viability Viability_Assay->Measurement

Caption: Experimental workflow for anticancer evaluation.

Section 3: Plant Growth Promotion (Auxin-like Activity)

A novel class of N-(benzo[d][2][3]dioxol-5-yl)-2-(one-benzylthio) acetamides has been identified as potent auxin receptor agonists, demonstrating significant potential as root growth promoters.

Mechanism of Action:

These derivatives mimic the action of the natural plant hormone auxin. They bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that are crucial for root development and overall plant growth.

Comparative Performance:

The root-promoting activity of these derivatives has been compared to the widely used synthetic auxin, 1-Naphthylacetic acid (NAA).

CompoundPlant SpeciesPrimary Root Length (cm)Lateral Root Number
K-10 Arabidopsis thalianaSignificantly increasedSignificantly increased
NAA Arabidopsis thalianaIncreasedIncreased
Control Arabidopsis thalianaBaselineBaseline

Experimental Protocol: Root Growth Assay

  • Plant Material: Seeds of a model plant, such as Arabidopsis thaliana, are surface-sterilized.

  • Growth Medium: Seeds are plated on a sterile growth medium (e.g., Murashige and Skoog medium) supplemented with various concentrations of the test compound, a positive control (NAA), and a vehicle control.

  • Growth Conditions: Plates are incubated vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a set period (e.g., 7-10 days), the primary root length and the number of lateral roots are measured for each seedling.

  • Data Analysis: The data is statistically analyzed to compare the effects of the different treatments.

Signaling Pathway

auxin_pathway Derivative Benzodioxol Derivative (K-10) TIR1 TIR1 Receptor Derivative->TIR1 Binds to SCF_Complex SCF Complex TIR1->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Root_Growth Root Growth Promotion Auxin_Genes->Root_Growth

Caption: Auxin-like signaling pathway.

References

Reproducibility of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic protocols for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a valuable intermediate in medicinal chemistry and drug development. Due to the absence of a standardized, publicly available protocol for this specific compound, this document outlines the most probable synthetic routes based on established organic chemistry principles and analogous reactions reported in the literature. The guide details a conventional two-step method and a potential one-pot alternative, presenting quantitative data from closely related syntheses to offer a comparative perspective on reproducibility and efficiency.

Comparative Overview of Synthetic Protocols

The synthesis of this compound can be approached through two primary strategies: a traditional two-step process involving esterification followed by hydrazinolysis, and a more direct one-pot conversion from the parent carboxylic acid.

ParameterProtocol A: Two-Step (Esterification + Hydrazinolysis)Protocol B: One-Pot Direct Synthesis
Starting Material 2-(1,3-Benzodioxol-5-yl)acetic acid2-(1,3-Benzodioxol-5-yl)acetic acid
Key Reagents Methanol/Ethanol, H₂SO₄ (cat.), Hydrazine HydrateHydrazine Hydrate, ZnCl₂ (cat.)
Reaction Steps 21
Analogous Yield (Step 1) 83-87% (for Ethyl Phenylacetate)[1]N/A
Analogous Yield (Step 2) ~87% (for Phenylacetohydrazide derivative)[2]Data not available for analogous reactions
Estimated Overall Yield ~72-76%Potentially lower, optimization required
Reaction Time 8-12 hours4-6 hours (estimated)
Purity & Workup Intermediate purification requiredPotentially simpler workup
Reproducibility High (based on well-established reactions)Moderate (method is less common)

Experimental Protocols

Protocol A: Two-Step Synthesis via Esterification and Hydrazinolysis

This protocol is the most conventional and likely reproducible method, proceeding in two distinct stages.

Step 1: Fischer Esterification of 2-(1,3-Benzodioxol-5-yl)acetic acid

This step converts the starting carboxylic acid to its corresponding methyl or ethyl ester.

  • Reagents:

    • 2-(1,3-Benzodioxol-5-yl)acetic acid (1 equivalent)

    • Anhydrous Methanol or Ethanol (as solvent, large excess)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-(1,3-Benzodioxol-5-yl)acetic acid and the alcohol (e.g., methanol).

    • Slowly add the catalytic amount of concentrated sulfuric acid while stirring.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

    • Purify the ester by vacuum distillation or column chromatography.

Step 2: Hydrazinolysis of Methyl/Ethyl 2-(1,3-Benzodioxol-5-yl)acetate

The purified ester is then converted to the final acetohydrazide.

  • Reagents:

    • Methyl or Ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent)

    • Hydrazine Hydrate (80-100% solution, 1.5-2 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add hydrazine hydrate to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Protocol B: One-Pot Direct Synthesis from Carboxylic Acid

This is a less common but potentially more efficient alternative that avoids the isolation of the ester intermediate. This hypothetical protocol is based on methodologies for the direct synthesis of amides from carboxylic acids and hydrazines.

  • Reagents:

    • 2-(1,3-Benzodioxol-5-yl)acetic acid (1 equivalent)

    • Hydrazine Hydrate (1.5 equivalents)

    • Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.1 equivalents)

    • Toluene (as solvent, for azeotropic water removal)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-(1,3-Benzodioxol-5-yl)acetic acid, hydrazine hydrate, and a catalytic amount of ZnCl₂ in toluene.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water.

    • Maintain reflux for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

Visualized Experimental Workflows

Protocol_A cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Start_A1 2-(1,3-Benzodioxol-5-yl)acetic Acid + Alcohol (MeOH/EtOH) + H₂SO₄ (cat.) Reflux_A1 Reflux (4-6h) Start_A1->Reflux_A1 Workup_A1 Workup & Purification Reflux_A1->Workup_A1 Ester_Intermediate Methyl/Ethyl 2-(1,3-Benzodioxol-5-yl)acetate Workup_A1->Ester_Intermediate Start_A2 Ester Intermediate + Hydrazine Hydrate + Ethanol Ester_Intermediate->Start_A2 Reflux_A2 Reflux (4-6h) Start_A2->Reflux_A2 Crystallization Cooling & Crystallization Reflux_A2->Crystallization Final_Product_A This compound Crystallization->Final_Product_A

Caption: Workflow for Protocol A: Two-Step Synthesis.

Protocol_B Start_B 2-(1,3-Benzodioxol-5-yl)acetic Acid + Hydrazine Hydrate + ZnCl₂ (cat.) + Toluene Reflux_B Reflux with Dean-Stark (4-6h) Start_B->Reflux_B Workup_B Cooling & Purification Reflux_B->Workup_B Final_Product_B This compound Workup_B->Final_Product_B

Caption: Workflow for Protocol B: One-Pot Direct Synthesis.

Conclusion

For the synthesis of this compound, Protocol A (Two-Step Synthesis) is recommended for its high degree of predictability and reproducibility, as it is based on two of the most fundamental and well-understood reactions in organic synthesis. While it involves an additional step of isolating the ester intermediate, the expected yields are likely to be higher and more consistent.

Protocol B (One-Pot Direct Synthesis) offers the advantage of being more atom- and step-economical. However, its application to this specific substrate is hypothetical and would require significant optimization. The reproducibility may be lower, and potential side reactions could complicate purification.

Researchers should select the protocol that best fits their experimental needs, balancing the trade-offs between the number of steps, potential yield, and the need for optimization. It is strongly recommended to perform small-scale trial reactions to establish optimal conditions for either protocol.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, researchers have turned their attention to the synthesis and evaluation of derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. These compounds have been investigated for a range of biological activities, primarily focusing on their potential as antibacterial and antioxidant agents. This guide provides a comparative analysis of the bioactivity of these derivatives against established standards, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for derivatives of this compound and other related hydrazide compounds, comparing them with standard drugs.

Table 1: Antibacterial Activity of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

CompoundS. typhi (MIC, µmoles/L)E. coli (MIC, µmoles/L)P. aeruginosa (MIC, µmoles/L)B. subtilis (MIC, µmoles/L)S. aureus (MIC, µmoles/L)
5k 11.92 ± 3.408.37 ± 2.229.28 ± 2.3111.76 ± 1.3010.30 ± 1.63
Ciprofloxacin (Standard) 9.42 ± 1.098.02 ± 2.178.11 ± 1.328.88 ± 2.009.23 ± 1.87

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.[1]

Table 2: Antibacterial Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

CompoundS. aureus (Zone of Inhibition, cm)E. coli (Zone of Inhibition, cm)
C-7 2.02.1
Ciprofloxacin (Standard) 1.9Not Reported

The zone of inhibition is the area around an antimicrobial disk where bacteria cannot grow.[2]

Table 3: Antioxidant Activity of Hydrazide Derivatives

CompoundDPPH Assay (IC50, µg/mL)
C-1 223.87
C-2 85.64
C-3 162.18
C-7 81.28
C-12 309.03
Ascorbic acid (Standard) 30.20

IC50 is the concentration of a substance required to inhibit a biological process by 50%.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of bioactivity data.

In Vitro Antibacterial Activity Screening (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives was determined against various bacterial strains.[1] The specific protocol involves serial dilutions of the compounds in a suitable growth medium, followed by inoculation with the test bacteria. The MIC is recorded as the lowest concentration of the compound that shows no visible bacterial growth after a defined incubation period.

Antibacterial Activity by Agar Disc Diffusion Method

For the 2-hydroxy benzyl hydrazide derivatives, antibacterial activity was assessed using the agar disc diffusion method.[2] In this technique, agar plates are uniformly inoculated with a suspension of the test bacterium. Filter paper discs impregnated with the test compounds at a specific concentration are then placed on the agar surface. The plates are incubated, and the diameter of the clear zone of growth inhibition around the disc is measured.

In Vitro Antioxidant Activity (DPPH Assay)

The antioxidant potential of the 2-hydroxy benzyl hydrazide derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2] This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The change in absorbance is measured spectrophotometrically, and the IC50 value is calculated, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel hydrazide derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., 1,3-Benzodioxol-5-carboxylic acid) synthesis Chemical Synthesis (e.g., Conversion to hydrazide) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant data_analysis Data Analysis (IC50, Zone of Inhibition) antimicrobial->data_analysis antioxidant->data_analysis

Caption: Workflow for Synthesis and Bioactivity Screening.

This guide highlights the promising antibacterial and antioxidant activities of derivatives of this compound. The presented data indicates that while some derivatives exhibit significant biological activity, further optimization is necessary to match or exceed the efficacy of standard drugs. The detailed experimental protocols provide a foundation for future research in this area.

References

Unveiling the Antibacterial Potential: A Comparative Analysis of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial efficacy of a novel class of compounds, 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives, against established antibiotics. This analysis is supported by peer-reviewed experimental data to facilitate informed decisions in the pursuit of new antimicrobial agents.

While direct peer-reviewed validation of "2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide" is limited, a closely related series of derivatives, 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazides, has been synthesized and evaluated for its antibacterial properties. This guide focuses on the most potent compound from this series, designated as Compound 5k , which features a 2-hydroxy-3,5-dichlorophenyl group. Its performance is compared against two widely used antibiotics, Ciprofloxacin and Ampicillin.

Performance Comparison: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of Compound 5k and the standard antibiotics was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is sourced from a peer-reviewed study and publicly available databases.[1]

CompoundS. typhi (µmoles/L)E. coli (µmoles/L)P. aeruginosa (µmoles/L)B. subtilis (µmoles/L)S. aureus (µmoles/L)
Compound 5k 11.92 ± 3.408.37 ± 2.229.28 ± 2.3111.76 ± 1.3010.30 ± 1.63
Ciprofloxacin 9.42 ± 1.098.02 ± 2.178.11 ± 1.328.88 ± 2.009.23 ± 1.87
Ampicillin ≤8 mg/L4 - >256 µg/mLResistantData not readily available0.6 - 32 µg/mL

Note: Ampicillin data is presented in different units as sourced from various studies and indicates a wide range of susceptibility, particularly for E. coli where resistance is common.[1][2][3][4][5] Direct comparison of µmoles/L for ampicillin is not available in the cited literature.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds and standard drugs against the selected bacterial strains.[6][7]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds and Controls:

  • Stock solutions of the test compounds and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive control wells (containing bacteria and broth) and negative control wells (containing only broth) are included.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the key steps.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)arylsulfonohydrazide Derivatives Carboxylic_Acid 1,3-Benzodioxol-5-carboxylic acid Ester Ethyl 1,3-benzodioxol-5-carboxylate Carboxylic_Acid->Ester Esterification Carbohydrazide 1,3-Benzodioxol-5-carbohydrazide Ester->Carbohydrazide Hydrazinolysis Target_Molecules 2-(1,3-Benzodioxol-5-ylcarbonyl) arylsulfonohydrazide derivatives (5a-l) Carbohydrazide->Target_Molecules Arylsulfonyl_Chlorides Arylsulfonyl chlorides Arylsulfonyl_Chlorides->Target_Molecules

Caption: Synthesis pathway for the target benzodioxole derivatives.

Experimental_Workflow cluster_workflow In Vitro Antibacterial Activity Testing Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilutions Prepare Serial Dilutions of Test Compounds & Controls Serial_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antibacterial assay.

References

Safety Operating Guide

Safe Disposal of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide was not publicly available. The following procedures are therefore based on safety data for structurally similar compounds, including various hydrazide and 1,3-benzodioxole derivatives. This guidance should be used as a preliminary resource and must be supplemented by a formal hazard assessment by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.

The proper handling and disposal of specialized chemical reagents like this compound are paramount for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is a critical component of the experimental workflow. This guide provides essential, immediate safety and logistical information to facilitate the responsible management of this compound.

Inferred Hazard Profile and Safety Recommendations

Based on the toxicological data of analogous compounds, this compound should be handled as a hazardous substance. Hydrazine compounds are known to be corrosive, toxic, and potential carcinogens.[1] Primary concerns include potential toxicity if ingested, inhaled, or absorbed through the skin. It may also cause irritation to the skin and eyes.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound, like similar chemical structures, should be treated as hazardous.[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3] If dusts or aerosols may be generated, a respirator is recommended.[3][4]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through an approved hazardous waste disposal program. Do not dispose of this chemical in standard laboratory trash or down the drain. [3]

Experimental Protocol: Chemical Waste Collection and Disposal

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include any known hazard information (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3]

    • Ensure containers are tightly closed to prevent leaks or spills.[3]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[3]

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[3]

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[3]

Summary of Hazard Data for Structurally Related Compounds

Hazard TypeDescriptionSource Compounds
Toxicity Toxic if swallowed, in contact with skin, and potentially fatal if inhaled.[1]Hydrazide Derivatives[1][2]
Corrosivity May cause severe skin burns and eye damage.[1]Hydrazide Derivatives[1]
Carcinogenicity May cause cancer.[1]Hydrazide Derivatives[1][2]
Irritation May cause skin, eye, and respiratory irritation.[2]Benzodioxole & Hydrazide Derivatives[2]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1][5]Hydrazide Derivatives[1]

Disposal Workflow

DisposalWorkflow start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, labeled, and sealed solid waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled, and sealed liquid waste container. liquid_waste->collect_liquid storage Store in a designated, secure, and well-ventilated satellite accumulation area. collect_solid->storage collect_liquid->storage pickup Contact EHS for Hazardous Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 14731-88-5). Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling analogous hydrazide compounds, which are often toxic and potentially carcinogenic.

Hazard Assessment and Engineering Controls

As a hydrazide derivative, this compound should be handled with caution. It is prudent to assume the compound may possess hazardous properties, including potential toxicity and skin sensitization. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Emergency safety showers and eyewash stations must be readily accessible.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.[2][3]

Body Part Required PPE Material/Standard Specification
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance chart.
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantProtects against splashes and vapors.[4]
Body Flame-resistant lab coat100% cotton-basedWorn over full-length pants.[5]
Respiratory Full-face respiratorNIOSH (US) or EN 14387 (EU) approvedUse if ventilation is inadequate or as a backup to engineering controls.[5]
Feet Closed-toe shoesLeather or rubberProvides protection from spills.[5]
Operational Plan: Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly worn.[2] The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or particles.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Clean all contaminated surfaces.[4]

Disposal Plan

All waste generated from experiments involving this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Segregation : Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal : All chemical waste must be disposed of through a professional and certified hazardous waste disposal company to prevent environmental contamination.[2][7]

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[6] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Chemical B->C D Conduct Experiment C->D E Segregate Hazardous Waste D->E F Decontaminate Work Area D->F G Professional Waste Disposal E->G H Remove PPE and Wash Hands F->H

Caption: Safe handling and disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.